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  • Product: Isopropylphosphonic acid
  • CAS: 4721-37-3

Core Science & Biosynthesis

Foundational

Isopropylphosphonic acid safety data sheet (SDS) and toxicity

Safety, Toxicology, and Analytical Protocols for Research Applications Executive Summary Isopropylphosphonic acid (IPPA) (CAS: 4721-37-3) is an organophosphorus compound characterized by a direct carbon-phosphorus (C-P)...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Toxicology, and Analytical Protocols for Research Applications

Executive Summary

Isopropylphosphonic acid (IPPA) (CAS: 4721-37-3) is an organophosphorus compound characterized by a direct carbon-phosphorus (C-P) bond.[1][2][3] While structurally related to the hydrolytic degradation products of G-series nerve agents (specifically Sarin/GB), IPPA is distinct. It serves primarily as a chemical warfare agent (CWA) simulant for detector calibration and as a precursor in the synthesis of phosphonate-based ligands and flame retardants.

Critical Regulatory Note: Under the Chemical Weapons Convention (CWC), IPPA is classified as a Schedule 2.B.4 chemical . It contains a phosphorus atom bonded to one isopropyl group (with no further carbon atoms bonded to that group).[4] Strict chain-of-custody and declaration protocols apply to its synthesis and handling.

Part 1: Chemical Identity & Physicochemical Profile

IPPA is a diprotic acid. Its polarity and capacity for hydrogen bonding make it non-volatile, necessitating specific derivatization strategies for gas-phase analysis.

Property Data / Specification
Chemical Name Isopropylphosphonic acid
Synonyms (1-Methylethyl)phosphonic acid; 2-Propanephosphonic acid
CAS Number 4721-37-3
Molecular Formula C₃H₉O₃P
Molecular Weight 124.08 g/mol
Physical State White crystalline solid or viscous liquid (hygroscopic)
Acidity (pKa) pKa₁ ≈ 2.5; pKa₂ ≈ 7.8 (Typical for alkylphosphonic acids)
Solubility Highly soluble in water, methanol, ethanol; insoluble in non-polar solvents (hexane)
CWC Status Schedule 2 Part B (Precursor/Simulant)
Structural Context: Simulant vs. Agent

It is vital to distinguish IPPA from Isopropyl methylphosphonic acid (IMPA) . IMPA is the direct metabolite of Sarin. IPPA is a simulant used to mimic IMPA's physical properties without its extreme toxicity or Schedule 1 restrictions.

G cluster_0 Chemical Warfare Agent (Schedule 1) cluster_1 Primary Metabolite (Schedule 1) cluster_2 Simulant / Precursor (Schedule 2) Sarin Sarin (GB) (Neurotoxic) IMPA IMPA (Hydrolysis Product) Sarin->IMPA Hydrolysis (-HF) IPPA IPPA (Research Simulant) IPPA->IMPA Structural Analog (Simulates pKa/Polarity)

Figure 1: Structural relationship between Sarin, its metabolite IMPA, and the simulant IPPA.[5][6] Note that IPPA lacks the P-O-C ester linkage found in IMPA.

Part 2: Toxicological Assessment

While IPPA is not a neurotoxin (it does not inhibit acetylcholinesterase), it poses significant physical hazards due to its acidity.

1. Acute Toxicity Profile
  • Corrosivity (Primary Hazard): IPPA is a strong organic acid. It is classified as Skin Corrosive Category 1B . Direct contact causes severe skin burns and irreversible eye damage.

  • Inhalation: Inhalation of dust or mist causes severe respiratory tract irritation, potential chemical pneumonitis, and mucosal damage.

  • Systemic Toxicity: Low compared to organophosphate nerve agents. It does not phosphorylate serine residues in enzymes efficiently.

    • LD50 (Oral, Rat): Estimated > 2000 mg/kg (Based on alkylphosphonic acid analogs).

2. Chronic & Environmental Hazards
  • Persistence: The C-P bond is extremely stable and resistant to hydrolysis, thermal decomposition, and photolysis. IPPA is considered persistent in soil and water.

  • Bioaccumulation: Low potential due to high water solubility and polarity (low log Kow).

Part 3: Handling, Storage, & Emergency Protocols

Safety Directive: All handling must occur in a functioning fume hood. Neoprene or Nitrile gloves (minimum 0.11mm thickness) are required.

Scenario Protocol
Storage Store in a cool, dry place under inert gas (Argon/Nitrogen). Hygroscopic—moisture uptake alters weight for analytical standards.
Incompatibilities Strong oxidizing agents, strong bases.[7] Corrosive to carbon steel and aluminum. Use glass or Hastelloy containers.
Skin Contact IMMEDIATE: Rinse with water for 15+ minutes.[7] Remove contaminated clothing under the shower. Seek medical attention for burns.
Eye Contact CRITICAL: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[7][8] Transport to emergency care immediately.
Spill Cleanup Neutralize with sodium bicarbonate (NaHCO₃) or lime. Absorb with inert material (vermiculite). Do not use combustible materials (sawdust).
Part 4: Analytical Detection & Quantification

For researchers, the primary challenge is IPPA's polarity, which prevents direct Gas Chromatography (GC) analysis. Derivatization is mandatory to block the hydroxyl groups and increase volatility.

Protocol A: GC-MS with Silylation (Gold Standard)

This method converts IPPA into its trimethylsilyl (TMS) ester.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Acetonitrile (ACN) or Pyridine (anhydrous).

Workflow:

  • Sample Prep: Evaporate aqueous sample to dryness under Nitrogen stream (Max 60°C). Note: Water residues will quench the derivatization reagent.

  • Reconstitution: Add 100 µL of Acetonitrile.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS.

  • Reaction: Cap vial and heat at 60°C for 30 minutes .

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Column: DB-5MS or equivalent (5% phenyl methyl siloxane).

    • Target Ion (EI Source): Look for M-15 (Loss of methyl group from TMS) and m/z 73 (TMS cation).

Protocol B: LC-MS/MS (Direct Analysis)

Preferred for biological matrices (urine/plasma) where evaporation is difficult.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-mode Anion Exchange (WAX).

  • Mobile Phase: Acetonitrile / Water with 10mM Ammonium Acetate (pH 9).

  • Mode: Negative Electrospray Ionization (ESI-). IPPA ionizes readily to [M-H]⁻ (m/z 123).

G Sample Aqueous Sample (Containing IPPA) Dry Evaporation to Dryness (N2 Stream, 60°C) Sample->Dry Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Dry->Deriv Anhydrous Conditions Required GCMS GC-MS Analysis (DB-5MS Column) Deriv->GCMS Data Identification (m/z 268 - di-TMS derivative) GCMS->Data

Figure 2: Step-by-step workflow for the GC-MS analysis of IPPA via silylation.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20600, Isopropylphosphonic acid. Retrieved from [Link][9]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). Annex on Chemicals: Schedule 2. CWC Treaty Text. Retrieved from [Link]

  • Black, R. M., & Muir, B. (2003). Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products. Journal of Chromatography A, 1000(1-2), 253-281. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Phosphonic acid derivatives. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: Isopropylphosphonic Acid (IPPA) – Melting Point & Thermal Stability

Part 1: Executive Summary Isopropylphosphonic acid (IPPA) is a fundamental organophosphorus building block used as a bioisostere for carboxylic acids and phosphates in drug design. While structurally simple, its physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Isopropylphosphonic acid (IPPA) is a fundamental organophosphorus building block used as a bioisostere for carboxylic acids and phosphates in drug design. While structurally simple, its physicochemical behavior is dominated by strong hydrogen bonding and significant hygroscopicity.

Key Technical Specifications:

  • Chemical Name: Isopropylphosphonic acid (Propan-2-ylphosphonic acid)[1]

  • CAS Number: 4721-37-3 (Free acid); Note: CAS 4721-37-9 is occasionally referenced in vendor catalogs but 4721-37-3 is the definitive registry number for the anhydrous free acid.

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    P[1][2][3][4][5]
  • Molecular Weight: 124.08 g/mol [1][3][4]

  • Melting Point (Experimental): 87.2°C (Anhydrous)

  • Thermal Stability Limit: Stable < 120°C; Dehydration to pyrophosphonates occurs > 130–150°C.

Part 2: Physicochemical Characterization

Melting Point Analysis

The literature value for the melting point of IPPA is 87.2°C . However, in practical laboratory settings, researchers often observe a melting range significantly lower (e.g., 60–75°C) or describe the compound as a "sticky semi-solid."

Causality of Variance:

  • Hygroscopicity: Phosphonic acids are potent hydrotropes. IPPA rapidly absorbs atmospheric moisture, forming a hydrate. Water acts as a plasticizer and impurity, depressing the melting point via freezing point depression principles ($ \Delta T_f = K_f \cdot m $).

  • Purity Profile: Synthesis via hydrolysis of diisopropyl phosphonate often leaves residual HCl or unreacted mono-esters, which further suppress the melting point.

Solubility & Handling
  • Solvents: Highly soluble in water, alcohols (MeOH, EtOH), and polar aprotic solvents (DMSO, DMF). Sparingly soluble in non-polar hydrocarbons (Hexane, Toluene).

  • Purification Strategy: Recrystallization is difficult due to high solubility. The recommended protocol involves dissolution in minimal hot acetone or dichloromethane followed by precipitation with cold hexane or diethyl ether under an inert atmosphere.

Part 3: Thermal Stability Profile

Understanding the thermal degradation of IPPA requires distinguishing between reversible dehydration and irreversible decomposition .

Thermal Decomposition Pathways

The thermal profile of alkylphosphonic acids follows a three-stage mechanism:

  • Stage I (Ambient – 105°C): Desorption of Physisorbed Water

    • Mass loss is observed in TGA, but no chemical change occurs.

    • Implication: Drying samples at 60°C under vacuum is safe.

  • Stage II (130°C – 200°C): Condensation (Anhydride Formation)

    • Two molecules of IPPA condense to form Diisopropyl pyrophosphonic acid (P-O-P bond formation), releasing one molecule of water.

    • Reaction: $ 2 \text{R-PO(OH)}_2 \xrightarrow{\Delta} \text{R-PO(OH)-O-PO(OH)-R} + \text{H}_2\text{O} $

    • Reversibility: This process is reversible upon exposure to moisture.

  • Stage III (> 250°C): Irreversible Fragmentation

    • Cleavage of the C-P bond occurs.

    • Formation of volatile hydrocarbons (propene) and inorganic phosphoric acid residues.

Mechanistic Visualization

The following diagram illustrates the thermal transition states of IPPA.

IPPA_Thermal_Decay IPPA Isopropylphosphonic Acid (Solid, MP 87.2°C) Wet_IPPA Hydrated IPPA (Sticky Solid, MP < 70°C) IPPA->Wet_IPPA Moisture Absorption Pyro Pyrophosphonic Acid (Anhydride Intermediate) IPPA->Pyro Condensation 130-200°C (-H2O) Wet_IPPA->IPPA Vacuum Drying < 60°C Pyro->IPPA Hydrolysis Decomp Decomposition Products (Propene + H3PO4) Pyro->Decomp Pyrolysis > 250°C

Figure 1: Thermal transformation pathway of Isopropylphosphonic acid showing reversible hydration/condensation and irreversible pyrolysis.

Part 4: Experimental Protocols

Protocol A: Accurate Melting Point Determination

Standard open-capillary methods will yield erroneous results due to moisture absorption during heating.

  • Preparation: Dry the IPPA sample in a vacuum desiccator over P

    
    O
    
    
    
    for 24 hours at room temperature.
  • Loading: Load the sample into a glass capillary tube inside a glovebox or dry bag (Relative Humidity < 10%).

  • Sealing: Flame-seal the capillary immediately to create a hermetic environment.

  • Measurement: Ramp temperature at 1°C/min starting from 75°C.

  • Validation: A sharp melt at 87 ± 1°C indicates high purity. A broad range (e.g., 80–85°C) indicates residual moisture.

Protocol B: Thermal Stability Testing (TGA/DSC)

Designed to differentiate between solvent loss and degradation.

ParameterSettingRationale
Instrument Simultaneous TGA/DSCCorrelate mass loss (TGA) with heat flow (DSC).[6]
Pan Type Hermetically Sealed Aluminum with pinholePrevents early moisture uptake but allows volatile release during heating.
Purge Gas Dry Nitrogen (50 mL/min)Prevents oxidative degradation; removes evolved water.
Ramp Rate 10°C/minStandard rate for kinetic consistency.
Temperature Range 30°C to 400°CCovers drying, melting, condensation, and pyrolysis.

Data Interpretation:

  • Event 1 (~100°C): Broad endotherm in DSC + Mass loss in TGA = Water Desorption .

  • Event 2 (~140-160°C): Stepwise mass loss (~7-8% theoretical for -0.5 H

    
    O) = Condensation to Pyrophosphonate .
    
  • Event 3 (>250°C): Sharp exotherm or irregular baseline + Major mass loss = C-P Bond Scission .

Part 5: Implications for Drug Development

Bioisosteric Utility

IPPA is utilized as a stable mimetic of the tetrahedral transition state in peptide hydrolysis. Unlike phosphates, the C-P bond prevents enzymatic hydrolysis by phosphatases, increasing metabolic stability in vivo.

Formulation Risks
  • Excipient Compatibility: Avoid formulating IPPA with basic excipients (e.g., Magnesium Stearate) without controlling moisture, as acid-base reactions can generate sticky salts.

  • Sterilization: Autoclaving is not recommended due to the risk of condensation (pyrophosphonate formation) at 121°C. Sterile filtration of aqueous solutions is the preferred sterilization method.

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Isopropylphosphonic acid (CAS 4721-37-3). [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary: Isopropylphosphonic acid. [Link]

  • Kosian, M., et al. (2016).[7] "Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel." Langmuir, 32(4), 1047-1057.[7] (Demonstrates alkylphosphonic acid stability and binding modes). [Link]

Sources

Foundational

A Researcher's Guide to Sourcing High-Purity Isopropylphosphonic Acid for Pharmaceutical Applications

For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a critical, foundational step that dictates the trajectory of their work. Isopropylphosphonic acid (CAS 4721-37-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the procurement of high-purity reagents is a critical, foundational step that dictates the trajectory of their work. Isopropylphosphonic acid (CAS 4721-37-3), a key intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can directly impact reaction yields, impurity profiles of subsequent compounds, and ultimately, the safety and efficacy of the final drug product. This in-depth technical guide provides a comprehensive overview of commercial suppliers, critical purity considerations, and the analytical methodologies required to verify the quality of isopropylphosphonic acid.

The Critical Role of Isopropylphosphonic Acid in Pharmaceutical Development

Isopropylphosphonic acid, a member of the organophosphorus family, possesses a unique combination of a stable carbon-phosphorus bond and acidic hydroxyl groups. This structure makes it a versatile reagent in medicinal chemistry. Its applications often leverage its ability to mimic or interact with phosphate groups in biological systems, a key feature in the design of enzyme inhibitors and other therapeutic agents. Given its role as a precursor, any impurities present in the starting material can be carried through the synthetic pathway, leading to challenging and costly purification steps downstream, or worse, the generation of difficult-to-remove related-substance impurities in the final API.

Commercial Suppliers of High-Purity Isopropylphosphonic Acid

A number of chemical suppliers specialize in providing high-purity reagents suitable for pharmaceutical research and development. When selecting a supplier, it is imperative to look beyond mere availability and price. Considerations should include the supplier's quality management systems, their ability to provide comprehensive analytical documentation, and their experience in serving the pharmaceutical industry.

Below is a comparative table of notable commercial suppliers offering isopropylphosphonic acid.

SupplierProduct PositioningNoteworthy Information
Axios Research Reference StandardExplicitly states their product is a "fully characterized chemical compound used as a reference standard of API Phosphonic Acid" and is "compliant with regulatory guidelines." This suggests a high level of analytical characterization and suitability for applications requiring stringent quality control, such as analytical method development and validation.[1]
CymitQuimica Research GradeOffers various small-scale quantities suitable for laboratory use. They categorize the compound under "Organic Phosphates and Phosphonates" and "Salts and Derivatives of Active Pharmaceutical Ingredients (API)," indicating an understanding of its application in the pharmaceutical space.[2]
Clinivex Research ChemicalsProvides the compound and positions itself as a supplier for life science, laboratory, and unique research chemicals. They indicate their products are suitable for research, manufacturing, and clinical industries.
Angene Chemical Research & Bulk ChemicalsOffers the product and provides a template for a Certificate of Analysis on their website, though a batch-specific analysis would need to be requested.

It is crucial for the end-user to request a batch-specific Certificate of Analysis (CoA) from any chosen supplier. This document is the primary source of information regarding the purity and impurity profile of the specific lot of material being purchased.

Understanding the Purity Profile: Potential Impurities in Isopropylphosphonic Acid

The purity of commercially available isopropylphosphonic acid is intrinsically linked to its synthetic route. While specific, proprietary manufacturing processes will vary between suppliers, a common and well-established method for creating the carbon-phosphorus bond in similar phosphonates is the Michaelis-Arbuzov reaction.[3] Understanding this and other potential synthetic pathways allows for a logical deduction of potential process-related impurities.

Potential Impurities to Consider:

  • Unreacted Starting Materials: Residual reactants from the synthesis process are a common source of impurities.

  • Side-Reaction Products: Competing reactions can lead to the formation of structurally similar byproducts. For instance, in a Michaelis-Arbuzov type reaction, variations in the alkyl halide or phosphite can lead to different phosphonate products.[3]

  • Solvent-Related Impurities: Residual solvents used during the reaction or purification steps.

  • Degradation Products: The stability of the final product can influence the presence of degradation-related impurities.

  • Inorganic Impurities: Residual acids, bases, or salts from the work-up and purification stages.

The following diagram illustrates the logical flow of considering potential impurities based on the manufacturing process.

G cluster_synthesis Synthesis & Purification cluster_impurities Potential Impurities Start Starting Materials Reaction Chemical Reaction Start->Reaction Unreacted Unreacted Starting Materials Start->Unreacted Source of Purification Purification Reaction->Purification SideProducts Side-Reaction Products Reaction->SideProducts Source of Solvents Residual Solvents Purification->Solvents Source of Inorganic Inorganic Salts Purification->Inorganic Source of Product Product Purification->Product High-Purity Isopropylphosphonic Acid Degradation Degradation Products Product->Degradation Potential for

Caption: Logical workflow for identifying potential impurities in isopropylphosphonic acid.

A comprehensive CoA should provide quantitative data on known and unknown impurities, typically determined by chromatographic methods.

Analytical Characterization of High-Purity Isopropylphosphonic Acid

Verifying the purity of isopropylphosphonic acid requires robust analytical methodology. Due to its polar nature and lack of a strong UV chromophore, specialized analytical techniques are often necessary.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry.[4] For a polar compound like isopropylphosphonic acid, which lacks a significant UV chromophore, several HPLC approaches can be employed.

Experimental Protocol: Representative Reversed-Phase HPLC with Indirect UV Detection

This method is based on principles applied to similar phosphonic acids and is a good starting point for method development.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • A suitable UV-absorbing salt for the mobile phase (e.g., a phthalate-based buffer).

    • Phosphoric acid (analytical grade).

    • Water (HPLC grade).

    • Isopropylphosphonic acid reference standard and sample.

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer containing a low concentration of a UV-absorbing salt.

    • Adjust the pH with phosphoric acid to an acidic range (e.g., pH 2.5-3.5) to ensure the analyte is in a single ionic form.

    • The mobile phase will be a mixture of this aqueous buffer and an organic modifier like acetonitrile. An isocratic elution is often a good starting point.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the mobile phase additive has a strong absorbance (e.g., 260 nm). The analyte will appear as a negative peak.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the isopropylphosphonic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.

The following diagram illustrates the workflow for this HPLC analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject onto C18 Column Dissolve->Inject Separate Isocratic Elution Inject->Separate Detect Indirect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Experimental workflow for HPLC purity analysis of isopropylphosphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.

  • ¹H NMR: Provides information about the proton environment in the molecule, confirming the presence of the isopropyl group and its attachment to the phosphorus atom.

  • ¹³C NMR: Complements the ¹H NMR data by showing the carbon skeleton of the molecule.

  • ³¹P NMR: This is a particularly powerful technique for phosphorus-containing compounds.[2] It provides a direct and sensitive signal for the phosphorus nucleus. The chemical shift of the phosphorus atom is highly dependent on its chemical environment, making it an excellent tool for identifying the main compound and any phosphorus-containing impurities.[5][6] For phosphonic acids, the expected chemical shift is in the range of -5 to 25 ppm relative to 85% phosphoric acid.[5]

Mass Spectrometry (MS)

Coupled with a separation technique like HPLC (LC-MS), mass spectrometry is invaluable for identifying unknown impurities. It provides molecular weight information, which, combined with fragmentation patterns, can help in elucidating the structures of minor components in the sample.

Handling and Storage of High-Purity Isopropylphosphonic Acid

To maintain the integrity of high-purity isopropylphosphonic acid, proper handling and storage are essential.

  • Hygroscopicity: Phosphonic acids can be hygroscopic. It is advisable to store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.

  • Reactivity: As an acid, it can be corrosive. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

The selection of a commercial supplier for high-purity isopropylphosphonic acid is a critical decision for any research or drug development program. A thorough evaluation of the supplier's quality systems and the analytical data they provide is paramount. Researchers should not hesitate to request detailed, batch-specific Certificates of Analysis and to engage with the supplier's technical support to fully understand the purity profile of the material. By employing robust analytical techniques such as HPLC and NMR, the identity and purity of this critical raw material can be confidently verified, ensuring the integrity and success of subsequent research and development activities.

References

  • Axios Research. Isopropyl Phosphonic Acid - CAS - 4721-37-3. Retrieved from [Link]

  • Steffen's Chemistry Pages. (2017, April 27). 31P chemical shifts. Retrieved from [Link]

  • Wikipedia. (2023). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

  • University of Durham. 31 Phosphorus NMR. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Isopropylphosphonic acid as a ligand in metal-organic frameworks (MOFs)

Application Note: Isopropylphosphonic Acid (iPPA) in Metal-Organic Frameworks Executive Summary This guide details the utilization of Isopropylphosphonic acid (iPPA) as a structural ligand in the synthesis of Metal-Organ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isopropylphosphonic Acid (iPPA) in Metal-Organic Frameworks

Executive Summary

This guide details the utilization of Isopropylphosphonic acid (iPPA) as a structural ligand in the synthesis of Metal-Organic Frameworks (MOFs) and Metal Phosphonates. Unlike carboxylate-based MOFs, phosphonate-based frameworks offer superior thermal and chemical stability due to the strong metal-oxygen-phosphorus (


) bonds. However, they present a significant synthetic challenge: rapid precipitation often yields amorphous solids rather than crystalline frameworks.

This note provides optimized protocols to overcome these kinetic challenges, focusing on Zinc Isopropylphosphonate (a model layered material) and Uranyl Isopropylphosphonate (relevant to nuclear fuel cycle separations). The isopropyl group ($ -CH(CH_3)_2 $) provides unique steric bulk that modulates interlayer spacing, enhancing properties for proton conductivity and ion exchange.

Chemical Context & Ligand Properties

Isopropylphosphonic acid (CAS: 4721-37-9) acts as a dianionic linker (


) after deprotonation.
PropertySpecificationRelevance to MOF Synthesis
Formula

Phosphorus center allows for tetrahedral coordination geometry.
Acidity (

)

,

Stronger acid than carboxylates; binds metals at lower pH.
Steric Bulk Isopropyl Group ($ -CH(CH_3)_2 $)Prevents formation of overly dense phases; increases interlayer spacing compared to methylphosphonic acid.
Coordination Tridentate bridging ($ \mu_3 $)Typically bridges 2-3 metal centers, forming 2D layers or 3D pillared structures.

Synthesis Strategy: The "Controlled Growth" Paradigm

The primary failure mode in phosphonate MOF synthesis is rapid precipitation . The high affinity of phosphonates for high-valent metals (


) causes immediate disordered aggregation.

The Solution: Use a "Mineralizer" (HF) or "Slow Release" method (Ester Hydrolysis).

Diagram 1: Synthesis Decision Workflow

This logic tree guides the researcher in selecting the correct synthetic route based on the metal source and desired crystallinity.

SynthesisWorkflow Start Select Metal Precursor Divalent Divalent (Zn, Co, Cu) Moderate Reactivity Start->Divalent HighVal High Valent (Zr, U, Ti) High Reactivity Start->HighVal RouteA Route A: Hydrothermal (Direct Reaction) Divalent->RouteA Standard RouteB Route B: HF-Mediated (Mineralizer) HighVal->RouteB Recommended StepA 120-160°C, 24-48h pH adjustment required RouteA->StepA StepB Add HF (48%) Forms soluble M-F intermediates RouteB->StepB ResultA Layered Crystalline Solid (Thermodynamic Product) StepA->ResultA ResultB High Crystallinity MOF (Slow Release Mechanism) StepB->ResultB

Caption: Decision tree for synthesizing iPPA-based MOFs. High-valent metals require HF modulation to prevent amorphous precipitation.

Experimental Protocols

Protocol A: Synthesis of Layered Zinc Isopropylphosphonate

Target Structure: A layered 2D inorganic-organic hybrid where zinc layers are separated by isopropyl groups. Application: Proton conductivity (hydrated state), intercalation host.

Reagents:

  • Zinc Acetate Dihydrate (

    
    )
    
  • Isopropylphosphonic Acid (iPPA)

  • Deionized Water

  • Urea (optional, for homogeneous alkalization)

Step-by-Step Procedure:

  • Precursor Dissolution: Dissolve 2.2 g (10 mmol) of

    
     in 15 mL of DI water.
    
  • Ligand Addition: Add 1.24 g (10 mmol) of iPPA to the zinc solution. A white precipitate may form immediately.

  • pH Adjustment:

    • Method A (Direct): Adjust pH to 5.5 using 1M NaOH.

    • Method B (Urea): Add 1.0 g Urea. (Urea decomposes upon heating to release ammonia, slowly raising pH).

  • Reaction: Transfer the suspension to a 23 mL Teflon-lined stainless steel autoclave.

  • Heating Profile:

    • Ramp: 2°C/min to 140°C.

    • Dwell: 48 hours.

    • Cool: Natural cooling to room temperature.

  • Work-up: Filter the white crystalline plates. Wash with water (

    
     mL) and ethanol (
    
    
    
    mL).
  • Activation: Dry in air at 60°C. For anhydrous phase, heat to 120°C under vacuum.

Validation Criteria:

  • PXRD: Sharp low-angle peak (

    
    ) corresponding to interlayer spacing (
    
    
    
    Å).
  • Yield: >70% based on Zinc.

Protocol B: Synthesis of Uranyl Isopropylphosphonate

Target Structure: Pillared uranyl sheets. Application: Radionuclide sequestration, nuclear waste form stability studies. Safety:Radioactive Material. Work must be performed in a designated radiation safety hood.

Reagents:

  • Uranyl Nitrate Hexahydrate (

    
    )
    
  • Isopropylphosphonic Acid (iPPA)

  • Hydrofluoric Acid (HF, 48%) - Caution: Extreme contact hazard.

Step-by-Step Procedure:

  • Stoichiometry: Mix Uranyl Nitrate and iPPA in a 1:1 molar ratio (e.g., 0.5 mmol each) in 10 mL DI water.

  • Mineralizer Addition: Add 50

    
     of 48% HF.
    
    • Mechanism:[1][2][3][4] Fluoride binds Uranium to form soluble species, slowing down the reaction with phosphonate.

  • Encapsulation: Seal in a Teflon-lined autoclave (Parr Bomb).

  • Crystallization: Heat at 180°C for 3 days.

  • Isolation: Filter the resulting yellow fluorescent crystals. Wash copiously with water to remove residual HF.

Characterization & Data Interpretation

Structural Topology (Graphviz)

Understanding how iPPA binds is critical for interpreting crystal data. The phosphonate group typically adopts a


 symmetry bridging three metal centers.

CoordinationMode cluster_layer Inorganic Layer Formation P P O1 O P->O1 O2 O P->O2 O3 O P->O3 M1 Metal (Zn/U) O1->M1 Coord 1 M2 Metal (Zn/U) O2->M2 Coord 2 M3 Metal (Zn/U) O3->M3 Coord 3 R iPr R->P C-P Bond (Stable)

Caption: Tridentate bridging mode of the phosphonate group. The C-P bond remains chemically inert, while oxygens bridge metal centers to form the inorganic layer.

Key Characterization Metrics
TechniqueObservationInterpretation
PXRD Low angle peaks (

)
Indicates layered structure. Peak position correlates to layer spacing (influenced by isopropyl steric bulk).
IR Spectroscopy Bands at 950-1150

Characteristic

stretching vibrations.
TGA Weight loss > 300°CDecomposition of isopropyl group. Stability below 300°C confirms MOF robustness.
NMR (

)
Shift

10-30 ppm
Confirms phosphonate environment. Single peak indicates pure phase; multiple peaks suggest impurities.

Applications in Research & Development

  • Proton Conductivity: The isopropyl group is hydrophobic, but the interlayer space in layered iPPA-MOFs can accommodate water molecules if synthesized under specific humidity. The acidity of the phosphonate group supports proton hopping (Grotthuss mechanism).

    • Protocol: Press MOF powder into a pellet.[5] Measure Impedance Spectroscopy at varying RH% (40-95%) and T (25-80°C).

  • Radionuclide Sequestration: Uranyl isopropylphosphonates are highly insoluble (

    
     is extremely low). iPPA can be used as a precipitating agent to remove Uranium from aqueous waste streams.
    
    • Mechanism:[1][2][3][4] The phosphonate oxygen atoms displace water/nitrate from the uranyl equatorial plane, locking the uranium into a solid state.

References

  • Clearfield, A. (2012). Advances and Challenges in the Creation of Porous Metal Phosphonates. National Institutes of Health (PMC). Link

  • Adil, K., et al. (2017). Reconciling order, stability, and porosity in phosphonate metal–organic frameworks via HF-mediated synthesis. Inorganic Chemistry Frontiers. Link

  • Wang, C., et al. (2013). Syntheses and structures of uranyl ethylenediphosphonates: from layers to elliptical nanochannels. PubMed.[6][7] Link

  • Taddei, M. (2017). When Phosphonates Meet Metal–Organic Frameworks. Coordination Chemistry Reviews.
  • BenchChem. (2024). Diethyl isopropylphosphonate Properties and Applications. Link

Sources

Application

Isopropylphosphonic acid derivatives in Horner-Wadsworth-Emmons reaction

Application Note: High-Fidelity E-Stereocontrol in Horner-Wadsworth-Emmons (HWE) Reaction Using Diisopropyl Phosphonate Derivatives Executive Summary The Horner-Wadsworth-Emmons (HWE) reaction is the industry standard fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity E-Stereocontrol in Horner-Wadsworth-Emmons (HWE) Reaction Using Diisopropyl Phosphonate Derivatives

Executive Summary

The Horner-Wadsworth-Emmons (HWE) reaction is the industry standard for synthesizing


-unsaturated esters. While the classic diethyl phosphonoacetate reagents typically yield thermodynamic E-alkenes, they often suffer from moderate stereoselectivity (typically 85:15 to 90:10 E:Z ratios), requiring difficult chromatographic separations.

This Application Note details the use of Diisopropyl Phosphonate derivatives (e.g., diisopropyl alkoxycarbonylmethylphosphonates). By replacing the ethyl groups on the phosphorus atom with sterically demanding isopropyl groups, researchers can enhance E-selectivity to >98:2 , often eliminating the need for isomer separation. This guide covers the synthesis of these bulky reagents, mechanistic rationale, and optimized protocols for both robust and base-sensitive substrates.

Scientific Background & Mechanism

The Steric Control of Stereochemistry

The HWE reaction proceeds through the formation of an oxaphosphetane intermediate. The stereoselectivity is determined by the relative stability of the transition states leading to the cis (kinetic, leads to Z) or trans (thermodynamic, leads to E) oxaphosphetane.

  • Standard Reagents (Diethyl): The steric bulk is moderate, allowing some formation of the cis-intermediate, leading to Z-alkene impurities.

  • Diisopropyl Derivatives: The bulky isopropoxy groups on the phosphorus atom create significant steric crowding in the transition state. This destabilizes the syn-addition pathway (leading to Z) and strongly favors the anti-addition, or slows the reaction sufficiently to allow equilibration to the thermodynamically stable trans-oxaphosphetane, which collapses exclusively to the E-alkene.

Mechanistic Pathway

HWE_Mechanism Reagent Diisopropyl Phosphonoacetate Enolate Phosphonate Carbanion Reagent->Enolate Deprotonation Base Base (NaH or DBU/LiCl) Base->Enolate TS Transition State (Steric Crowding by iPr) Enolate->TS + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->TS Oxaphosphetane Trans-Oxaphosphetane (Thermodynamic) TS->Oxaphosphetane Slow Step (High Selectivity) Product E-Alkene (>98:2 Selectivity) Oxaphosphetane->Product Elimination Byproduct Diisopropyl Phosphate Salt Oxaphosphetane->Byproduct

Figure 1: Mechanistic pathway highlighting the critical role of steric crowding in the Transition State (TS) to ensure E-selectivity.

Reagent Preparation: The Arbuzov Protocol

Commercially available diisopropyl phosphonoacetates can be expensive. For scale-up, in-house synthesis via the Michaelis-Arbuzov reaction is recommended.

Target Molecule: Methyl (diisopropoxyphosphoryl)acetate CAS: 10565-75-0 (Analogous structure)

Protocol 1: Synthesis of Diisopropyl Phosphonoacetate

Materials:

  • Triisopropyl phosphite (1.0 equiv)

  • Methyl bromoacetate (1.0 equiv)

  • Apparatus: Round-bottom flask, reflux condenser, distillation setup.

Step-by-Step:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with an inert gas line (Argon/Nitrogen).

  • Addition: Add Triisopropyl phosphite (e.g., 50 mmol) to the flask. Heat to 80°C.

  • Reaction: Dropwise add Methyl bromoacetate (50 mmol). Caution: The reaction is exothermic. Control addition rate to maintain gentle reflux.

  • Completion: Once addition is complete, heat the mixture to 120–130°C for 2–4 hours. This drives the evolution of isopropyl bromide (byproduct).

  • Purification: Remove the condenser and set up for vacuum distillation. Distill the product under reduced pressure (typically 0.5–1.0 mmHg). The isopropyl bromide byproduct is volatile and will have already evaporated or been trapped.

  • Yield: Expect >90% yield of a colorless oil.

HWE Reaction Protocols

Select the protocol based on substrate stability.

Protocol A: Standard High-Selectivity (NaH Method)

Best for robust substrates where maximum E-selectivity is required.

Materials:

  • Diisopropyl phosphonoacetate derivative (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration relative to aldehyde)

Step-by-Step:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF. Cool to 0°C.

  • Reagent Addition: Add the Diisopropyl phosphonoacetate dropwise. Stir at 0°C for 30 minutes until H₂ evolution ceases and a clear solution forms.

  • Aldehyde Addition: Add the aldehyde (dissolved in minimal THF) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours.

    • Note: Due to the steric bulk of the isopropyl groups, this reaction is slower than with diethyl reagents. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (often minimal separation required due to high E purity).

Protocol B: Masamune-Roush Conditions (Mild)

Best for base-sensitive substrates (e.g., epimerizable aldehydes).

Materials:

  • Diisopropyl phosphonoacetate (1.5 equiv)

  • Lithium Chloride (LiCl, anhydrous) (1.5 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Aldehyde (1.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Complexation: To a suspension of anhydrous LiCl in dry MeCN at room temperature, add the Diisopropyl phosphonoacetate and DBU. Stir for 15–30 minutes. The LiCl coordinates to the phosphonate, increasing its acidity and allowing deprotonation by the weak base DBU.

  • Addition: Add the aldehyde.

  • Reaction: Stir at room temperature.

    • Critical Insight: With bulky diisopropyl reagents, this reaction can be sluggish. If no progress is observed after 12 hours, warm to 40°C.

  • Workup: Dilute with water/ether. Acidify slightly with dilute HCl (if substrate permits) or saturated NH₄Cl to remove DBU. Extract and process as above.

Comparative Data: Stereoselectivity

The following table illustrates the impact of the alkoxy group on the phosphorus atom on the E/Z ratio of the resulting alkene.

Reagent TypeAlkoxy Group (P-OR)Typical E:Z RatioReaction RatePrimary Use Case
Still-Gennari Trifluoroethyl (-OCH₂CF₃)< 5:95 (Z-selective)FastZ-Alkenes
Standard Ethyl (-OEt)85:15 – 90:10FastGeneral Purpose
Bulky (Recommended) Isopropyl (-OiPr) 95:5 – >99:1 Moderate/Slow High Purity E-Alkenes
Ando Aryl (-OPh)Variable (Z-biased)ModerateZ-Alkenes

Troubleshooting & Optimization

Decision Tree for Protocol Selection

Decision_Tree Start Start: Select HWE Conditions Sensitive Is the substrate base-sensitive? Start->Sensitive Robust Protocol A: NaH/THF (Standard) Sensitive->Robust No Mild Protocol B: LiCl/DBU (Masamune-Roush) Sensitive->Mild Yes Slow Is reaction too slow? Mild->Slow Heat Increase Temp to 40-50°C or switch to KHMDS/18-C-6 Slow->Heat Yes

Figure 2: Workflow for selecting and optimizing the reaction conditions.

  • Problem: Reaction is incomplete after 24 hours.

    • Cause: The steric bulk of the diisopropyl groups retards the nucleophilic attack.

    • Solution: Increase temperature to 40–50°C. If using Protocol B (DBU), ensure LiCl is strictly anhydrous (flame-dry under vacuum).

  • Problem: Low Yield.

    • Cause: Enolization of the aldehyde (if aliphatic).[1]

    • Solution: Switch to Protocol B (LiCl/DBU) which is less basic than NaH, minimizing aldehyde enolization side reactions.

References

  • Wadsworth, W. S.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis.[2] Journal of the American Chemical Society1961 , 83, 1733–1738. Link

  • Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects.[3][4][5][6] Chemical Reviews1989 , 89, 863–927.[3][7] Link

  • Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine for Base-Sensitive Compounds.[2][3][8] Tetrahedron Letters1984 , 25, 2183–2186.[2][3] Link

  • Nagaoka, H.; Kishi, Y. Further Synthetic Studies on Rifamycin S. Tetrahedron1981 , 37, 3873–3888. (Demonstrates the use of bulky phosphonates for stereocontrol). Link

  • Bhattacharya, A. K.; Thyagarajan, G. The Michaelis-Arbuzov Rearrangement. Chemical Reviews1981 , 81, 415–430. Link

Sources

Method

Application Note &amp; Protocol: Selective Solvent Extraction of Cobalt and Nickel Using Alkylphosphonic Acids

Introduction: The Challenge of Cobalt-Nickel Separation The separation of cobalt and nickel is a persistent challenge in hydrometallurgy, particularly in the recycling of lithium-ion batteries and the processing of later...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Cobalt-Nickel Separation

The separation of cobalt and nickel is a persistent challenge in hydrometallurgy, particularly in the recycling of lithium-ion batteries and the processing of laterite ores.[1][2] Their similar positions in the periodic table result in nearly identical chemical properties and ionic radii, making their selective recovery difficult.[3][4] Among various separation techniques, solvent extraction (SX) has emerged as the most effective and commercially viable method, offering high separation efficiency and product purity.[5][6]

Organophosphorus acids, specifically alkylphosphonic and alkylphosphinic acids, have become the extractants of choice for separating cobalt from nickel in weakly acidic sulfate solutions.[5][7] This application note provides a detailed guide to the principles and protocols for the selective solvent extraction of cobalt from nickel-containing aqueous solutions using alkylphosphonic acids, with isopropylphosphonic acid serving as the representative chemistry. We will delve into the underlying chemical mechanisms, provide step-by-step experimental procedures, and offer expert insights based on field-proven methodologies.

Part 1: Fundamental Principles of Separation

The selective extraction of cobalt over nickel by alkylphosphonic acids is a cation-exchange process. The acidic proton of the organophosphorus compound is exchanged for a metal cation (Co²⁺ or Ni²⁺). The general separation factor for these extractants increases in the order: phosphoric acids < phosphonic acids < phosphinic acids.[5][7]

The Cation-Exchange Mechanism

In the organic phase, alkylphosphonic acids like isopropylphosphonic acid (represented as HR) typically exist as dimers (H₂R₂). During extraction, the metal ion in the aqueous phase (M²⁺) replaces the acidic protons of the dimerized extractant to form a neutral metal-extractant complex that is soluble in the organic phase. This process releases protons into the aqueous phase, thereby lowering the pH.

The general equilibrium reaction can be described as:

M²⁺ (aq) + 2(HR)₂ (org) ⇌ MR₂(HR)₂ (org) + 2H⁺ (aq)

Where:

  • M²⁺ represents either Co²⁺ or Ni²⁺.

  • (HR)₂ is the dimerized form of the phosphonic acid extractant in the organic phase.

  • MR₂(HR)₂ is the metal-extractant complex in the organic phase.

The equilibrium is highly dependent on the pH of the aqueous phase. As the pH increases (i.e., H⁺ concentration decreases), the equilibrium shifts to the right, favoring the extraction of metal ions into the organic phase.

The Basis of Selectivity: Coordination Chemistry

The remarkable selectivity of phosphonic and phosphinic acids for cobalt over nickel stems from the different coordination geometries of the resulting metal-extractant complexes.[8]

  • Cobalt (Co²⁺): Cobalt(II) ions preferentially form a tetrahedral coordination complex with the phosphonic acid extractant. This structure is sterically favored and thermodynamically stable in the non-polar organic environment.

  • Nickel (Ni²⁺): Nickel(II) ions, in contrast, tend to form a more hydrated octahedral complex, often incorporating water molecules into their coordination sphere (e.g., Ni(HA₂)₂(H₂O)₂).[9] This octahedral structure is less favorable for extraction into the organic phase compared to the tetrahedral cobalt complex.

This difference in coordination chemistry means that cobalt is extracted at a significantly lower pH than nickel, which is the cornerstone of their separation.[8][9]

Caption: Cation-exchange mechanism for Co/Ni separation.

Part 2: Key Parameters Influencing Separation

The efficiency and selectivity of the extraction process are governed by several critical parameters. Proper control of these variables is essential for achieving high-purity cobalt.

  • pH: This is the most critical parameter. The extraction of both cobalt and nickel is highly pH-dependent. A specific pH range must be maintained where cobalt extraction is maximized while nickel extraction is minimized. The pH at which 50% of a metal is extracted is known as pH₅₀. The difference between the pH₅₀ values for nickel and cobalt (ΔpH₅₀) is a measure of the separation potential. For phosphinic acids like Cyanex 272, ΔpH₅₀ can be as high as 1.7-2.0, indicating excellent separability.[3][9]

  • Extractant Concentration: Increasing the concentration of the alkylphosphonic acid in the organic phase generally increases the extraction efficiency for both metals and can shift the extraction curves to a lower pH.[10] However, excessively high concentrations can lead to increased viscosity, poor phase disengagement, and higher co-extraction of nickel.

  • Temperature: Temperature can influence the separation factor (βCo/Ni). For many organophosphorus systems, an increase in temperature is beneficial, enhancing the separation of cobalt from nickel.[8] This is because the extraction of cobalt is typically more endothermic than that of nickel.[3]

  • Organic Phase Composition (Diluent & Modifier):

    • Diluent: The extractant is dissolved in an inert organic diluent (e.g., kerosene, Shellsol) to reduce viscosity and facilitate handling. The choice of diluent can affect extraction kinetics and phase separation.

    • Modifier: A phase modifier (e.g., TBP, 1-octanol) is often added (typically 2-5% v/v) to prevent the formation of a third phase and improve the solubility of the metal-extractant complex in the organic phase.[11]

  • Saponification (Neutralization): Since the extraction process releases acid, the pH of the aqueous phase will drop, potentially halting the extraction. To counteract this, the organic extractant can be partially neutralized (saponified) with a base (e.g., NaOH, NH₄OH) before extraction.[8][12] This pre-neutralization consumes the acid that would be generated, thus maintaining a stable pH during the process. However, saponification adds to the operational cost and complexity.[8]

Table 1: Comparison of Organophosphorus Extractants for Co/Ni Separation
Extractant TypeCommercial Name(s)Chemical NameTypical ΔpH₅₀ (Ni-Co)Separation Factor (βCo/Ni)
Phosphoric AcidD2EHPADi-(2-ethylhexyl) phosphoric acid~0.2 - 0.3Low (~14)
Phosphonic AcidPC-88A, Ionquest 8012-ethylhexyl phosphonic acid mono-2-ethylhexyl ester~0.9 - 1.5Moderate (~280)
Phosphinic AcidCyanex 272Bis(2,4,4-trimethylpentyl) phosphinic acid~1.7 - 2.0Very High (>1000, up to 7000)

Data compiled from multiple sources.[3][5][8]

Part 3: Detailed Experimental Protocol

This protocol outlines a standard bench-scale batch experiment for evaluating the separation of cobalt and nickel.

Reagent and Solution Preparation
  • Aqueous Feed Solution:

    • Prepare a synthetic leach solution by dissolving appropriate amounts of cobalt sulfate (CoSO₄·7H₂O) and nickel sulfate (NiSO₄·6H₂O) in deionized water to achieve the desired concentrations (e.g., 1-5 g/L of each metal).

    • The solution should be weakly acidic. If starting from a real leach liquor, ensure major impurities like iron and copper have been removed in a prior step, as they are often co-extracted.[1][13]

    • Adjust the initial pH of the aqueous solution to the desired starting point (e.g., pH 3.0-4.0) using dilute H₂SO₄ or NaOH.

  • Organic Extractant Solution:

    • Prepare the organic phase by dissolving the alkylphosphonic acid extractant (e.g., 0.5 M) in a suitable organic diluent (e.g., high-purity kerosene).

    • If required, add a phase modifier like tri-n-butyl phosphate (TBP) at a concentration of 2-5% (v/v).

    • Optional Saponification: To prepare a saponified organic phase, add a stoichiometric amount of a concentrated base (e.g., 4 M NaOH) dropwise to the organic solution while stirring vigorously until a single, clear phase is formed.[8] The degree of saponification (e.g., 30-40%) should be carefully controlled.[12]

Experimental Workflow Diagram

Solvent_Extraction_Workflow Workflow for Bench-Scale Solvent Extraction. prep_aq 1. Prepare Aqueous Phase (Co/Ni Solution, Adjust pH) contact 3. Contact Phases (Shake at A:O ratio for set time) prep_aq->contact prep_org 2. Prepare Organic Phase (Extractant + Diluent) prep_org->contact separate 4. Phase Separation (Allow layers to settle) contact->separate sample_aq 5a. Sample Aqueous Phase (Raffinate) for Analysis separate->sample_aq sample_org 5b. Collect Organic Phase (Loaded) separate->sample_org analyze 9. Analyze All Samples (AAS, ICP-OES) sample_aq->analyze strip 6. Stripping (Contact Loaded Organic with Acid) sample_org->strip separate_strip 7. Phase Separation strip->separate_strip final_prod 8a. Collect Aqueous Product (Concentrated Co Solution) separate_strip->final_prod regen_org 8b. Collect Regenerated Organic for Recycle separate_strip->regen_org final_prod->analyze

Caption: Workflow for Bench-Scale Solvent Extraction.

Step-by-Step Procedure
  • Extraction:

    • Add equal volumes (e.g., 20 mL) of the prepared aqueous feed and organic solutions to a separatory funnel. This corresponds to an aqueous-to-organic phase ratio (A:O) of 1:1.

    • Shake the funnel vigorously for a predetermined time (e.g., 5-15 minutes) to ensure equilibrium is reached.[13]

    • Allow the phases to disengage completely. The lower layer will be the aqueous phase (raffinate), and the upper layer will be the organic phase (loaded organic).

    • Carefully separate the two phases. Measure and record the final equilibrium pH of the raffinate.

    • Retain samples of the raffinate and the loaded organic for analysis.

  • Scrubbing (Optional, for higher purity):

    • To remove any co-extracted nickel from the loaded organic phase, it can be "scrubbed."

    • Contact the loaded organic phase with a small volume of a pure cobalt sulfate solution or a slightly acidic solution (e.g., pH adjusted to just below the cobalt extraction pH).[12]

    • This process uses the principle of ion exchange to displace the less strongly bound nickel ions back into the aqueous phase while retaining the cobalt in the organic phase.

  • Stripping:

    • To recover the cobalt from the loaded organic phase, contact it with a stripping agent, which is typically a mineral acid solution (e.g., 0.5-2.0 M H₂SO₄ or HCl).[14]

    • The high concentration of H⁺ ions in the stripping solution reverses the extraction equilibrium, forcing the cobalt ions back into the aqueous phase and regenerating the extractant in the organic phase.

    • Perform the stripping step using a similar procedure as the extraction (e.g., A:O ratio of 1:1, shake for 5-10 minutes).

    • Separate the phases to obtain the cobalt-rich product solution (strip liquor) and the regenerated organic phase, which can be recycled.

  • Analysis:

    • Analyze the metal concentrations (Co and Ni) in the initial aqueous feed, the raffinate, and the strip liquor using appropriate analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Part 4: Data Analysis and Interpretation

The performance of the solvent extraction process is quantified using three key metrics:

  • Distribution Coefficient (D): The ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium.

    • D = [M]org / [M]aq

  • Extraction Percentage (%E): The percentage of the metal transferred from the aqueous phase to the organic phase.

    • %E = (D / (D + V_aq / V_org)) * 100

    • Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

  • Separation Factor (β): The ratio of the distribution coefficients of two different metals (in this case, Co and Ni). It is a measure of the selectivity of the extractant. A high separation factor indicates good separation.

    • β(Co/Ni) = D_Co / D_Ni

Part 5: Troubleshooting and Expert Insights

  • Third Phase Formation: The appearance of a third, often viscous, layer between the aqueous and organic phases can occur, especially at high metal loading. This can be mitigated by adding or increasing the concentration of a phase modifier (e.g., TBP) or by reducing the extractant concentration.

  • Slow Phase Disengagement/Emulsion: Emulsions can form, particularly if the solutions contain fine solids or surfactants. Ensure the feed solution is well-clarified. Increasing the temperature or adding a modifier can also improve phase separation time.

  • Incomplete Stripping: If cobalt is not fully recovered in the stripping stage, the acid concentration of the stripping agent may be too low. Increase the molarity of the stripping acid to more effectively shift the equilibrium towards the aqueous phase.

By carefully controlling the experimental parameters and following a systematic protocol, alkylphosphonic acids can be effectively utilized to achieve a clean and efficient separation of cobalt from nickel, enabling the recovery of high-purity cobalt for various critical applications.

References

  • Lee, M. S. (2013). Separation of Cobalt and Nickel from Aqueous Solution. Journal of Korean Institute of Resources Recycling, 22(1), 14-23.
  • Botelho, J. R., et al. (2018). SEPARATION OF COBALT FROM THE NICKEL-RICH SOLUTION FROM HPAL PROCESS BY SYNERGISM USING ORGANIC EXTRACTS CYANEX 272 AND IONQUEST 290. Annals of the XXXII Southern Hemisphere Meeting on Mineral Technology. [Link]

  • Schulze, C., et al. (2025). Continuous separation of cobalt from sulphate solutions using saponified D2EHPA and Cyanex 272 in a Taylor-Couette Disc Contactor. Solvent Extraction and Ion Exchange. [Link]

  • Sayar, N. A., et al. (2005). Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. Hydrometallurgy, 77(3-4), 215-222. [Link]

  • Reddy, B. R., & Sarma, P. V. (1995). Solvent extraction separation of cobalt(II) from nickel and other metals with cyanex 272. Talanta, 42(5), 757-761. [Link]

  • Park, J. H., et al. (2024). Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries. Physicochemical Problems of Mineral Processing, 60(5). [Link]

  • Cheng, C. Y., & Barnard, K. (2010). A New Process for Cobalt – Nickel Separation. ALTA 2010 Nickel Cobalt Copper Sessions. [Link]

  • Lundström, M., et al. (2021). Separation of Cobalt and Nickel using CYANEX 272 for Solvent Extraction. Diva-Portal.org. [Link]

  • Riaño, S., et al. (2019). Cobalt(ii)/nickel(ii) separation from sulfate media by solvent extraction with an undiluted quaternary phosphonium ionic liquid. RSC Advances, 9(56), 32576-32585. [Link]

  • Jha, M. K., et al. (2022). Solvent Extraction for Separation of 99.9% Pure Cobalt and Recovery of Li, Ni, Fe, Cu, Al from Spent LIBs. Metals, 12(7), 1063. [Link]

  • Flett, D. S. (2005). Cobalt-Nickel Separation in Hydrometallurgy: a Review. Journal of the Southern African Institute of Mining and Metallurgy, 105(2), 81-90. [Link]

  • Sun, J., et al. (2007). EXTRACTION CHEMISTRY OF COBALT AND NICKEL BY DI(1-METHYLHEPTYL)PHOSPHINIC ACID. Solvent Extraction and Ion Exchange, 13(3), 431-446. [Link]

  • Thonus, S. (2022). Protocol for solvent extraction experiments applied to nickel, cobalt and neodymium. MatheO, University of Liège. [Link]

  • Le, H. T., et al. (2017). Effects of structural changes of new organophosphorus cationic exchangers on a solvent extraction of cobalt, nickel and manganese from acidic chloride media. RSC Advances, 7(10), 5660-5668. [Link]

  • Singh, R., et al. (2018). A Review on Solvent Extraction of Nickel. International Journal of Engineering Research & Technology (IJERT), 7(6). [Link]

  • Bensebaa, C., et al. (2025). Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Molecules, 30(9), 2058. [Link]

  • Preston, J. S. (1982). Solvent Extraction of Cobalt and Nickel by Organophosphorous Acids: Comparison of Phosphoric, Phosphonic and Phosphinic Acid Systems. Hydrometallurgy, 9(2), 115-133. [Link]

  • Ichlas, Z. T., et al. (2023). A PRELIMINARY STUDY OF COBALT SOLVENT EXTRACTION FROM NICKEL SULPHATE SOLUTION USING ORGANIC EXTRACTANT-PC-88A. Semantic Scholar. [Link]

  • Zhang, L., et al. (2020). Solvent Extraction of Ni and Co from the Phosphoric Acid Leaching Solution of Laterite Ore by P204 and P507. Metals, 10(4), 545. [Link]

  • Hihnala, H. (2025). Solvent extraction of nickel with phosphorus-containing extractants. UTUPub, University of Turku. [Link]

  • Eslami, F., et al. (2025). Simultaneous Solvent Extraction of Co and Ni from Copper Raffinate Waste Solution. Minerals, 15(12), 1466. [Link]

  • Ling, K. Y., et al. (2015). Solvent Extraction Separation of Nickel and Cobalt from a Sulfate Solution Containing Iron(II) and Magnesium Using Versatic 10. AIP Conference Proceedings, 1660(1). [Link]

  • Cheng, C. Y., et al. (2010). Synergistic Solvent Extraction of Nickel and Cobalt: A Review of Recent Developments. Solvent Extraction and Ion Exchange, 28(6), 722-750. [Link]

  • Kilicaslan, A., et al. (2023). Solvent extraction of nickel from iron and cobalt containing sulfate solutions. Physicochemical Problems of Mineral Processing, 59(3). [Link]

  • Nguyen, T. H., & Lee, M. S. (2025). Selective recovery of Co(II) over Ni(II), Al(III), and Li(I) from ethylene glycol solution by solvent extraction and precipitation. CTU Journal of Innovation and Sustainable Development, 17(1), 28-37. [Link]

  • Kim, S., et al. (2017). Separation of Cobalt and Nickel with 2-Ethylhexyl Phosphonic Acid Mono-2-Ethylhexyl Ester Using a Countercurrent Mixer-Settler Cascade. Journal of the Korean Institute of Metals and Materials, 55(6), 391-397. [Link]

  • Weir, D. R., & Berezowsky, R. M. (1995). U.S. Patent No. 5,468,281. Washington, DC: U.S.
  • Sugiarto, A. B., et al. (2022). Separation of nickel and cobalt from nitrate leaching solutions of laterite ore by solvent extraction using trihexyltetradecylph. E3S Web of Conferences, 333, 02003. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing Isopropylphosphonic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in the synthesis of isopropylphosphonic acid. Our goal is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in the synthesis of isopropylphosphonic acid. Our goal is to provide you with in-depth, field-proven insights to help you improve your yield and obtain a high-purity final product. This document is structured into a Frequently Asked Questions section for broader queries and a detailed Troubleshooting Guide for specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of isopropylphosphonic acid.

Q1: What is the most common and reliable synthetic route for isopropylphosphonic acid?

The most prevalent and well-established method involves a two-step process:

  • Michaelis-Arbuzov Reaction: This reaction forms the crucial C-P bond. It involves the reaction of a trialkyl phosphite (commonly triethyl phosphite) with an isopropyl halide (like isopropyl iodide or bromide) to produce a dialkyl isopropylphosphonate intermediate (e.g., diethyl isopropylphosphonate).[1][2][3] This reaction is a cornerstone of organophosphorus chemistry for creating phosphonates.[4][5]

  • Hydrolysis: The resulting dialkyl isopropylphosphonate is then hydrolyzed under acidic conditions to cleave the ester groups, yielding the final isopropylphosphonic acid.[6][7][8]

This sequence is favored due to the commercial availability of starting materials and its general reliability.

Q2: What are the most critical parameters influencing the overall yield?

Several factors must be carefully controlled throughout the synthesis:

  • Reagent Purity: The purity of the trialkyl phosphite and isopropyl halide is paramount. Moisture or other contaminants can lead to undesirable side reactions.[3]

  • Reaction Temperature: The Michaelis-Arbuzov reaction typically requires heating to proceed at a reasonable rate.[1][3] However, excessive temperatures can promote side reactions, such as the elimination of the isopropyl halide to form propene.[1][3]

  • Reaction Time: Sufficient time is needed for both the Michaelis-Arbuzov reaction and the subsequent hydrolysis to reach completion.[2][9]

  • Hydrolysis Conditions: The choice of acid and its concentration for the hydrolysis step are critical for efficiently cleaving the phosphonate esters without degrading the product.[6][7][8]

Q3: What is a realistic yield to expect for this synthesis?

For the Michaelis-Arbuzov step, yields of the intermediate dialkyl isopropylphosphonate can range from moderate to high, often in the 85-90% range under optimized conditions.[10] The subsequent hydrolysis step is also typically high-yielding, often exceeding 90%.[8] Therefore, an overall yield of 75-85% is an achievable target for the two-step synthesis. However, yields can be lower, especially when using secondary alkyl halides like isopropyl halides, due to competing elimination reactions.[1]

Q4: What analytical techniques are best for monitoring reaction progress and purity?

  • ³¹P NMR Spectroscopy: This is the most powerful technique for monitoring the reaction. The chemical shifts in ³¹P NMR are highly sensitive to the phosphorus environment, allowing for clear differentiation between the starting trialkyl phosphite, the dialkyl phosphonate intermediate, and the final phosphonic acid product. It is also excellent for identifying phosphorus-containing impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for monitoring the consumption of starting materials and the formation of the volatile intermediate, diethyl isopropylphosphonate. It can also help identify volatile byproducts.[3]

  • Thin-Layer Chromatography (TLC): TLC can be a quick and convenient way to get a qualitative assessment of the reaction's progress, particularly for the Michaelis-Arbuzov step.[3]

Section 2: Troubleshooting Guide

This section provides specific advice for common problems encountered during the synthesis, presented in a question-and-answer format.

Problem Area 1: Low or No Yield of the Intermediate (Dialkyl Isopropylphosphonate)

Q: My Michaelis-Arbuzov reaction is not starting or is extremely slow. What are the likely causes?

A: Several factors could be at play. Let's diagnose them systematically.

  • Insufficient Temperature: The Michaelis-Arbuzov reaction with secondary halides like isopropyl iodide often requires an initial input of heat to overcome the activation energy.[2][10]

    • Solution: Gently heat the reaction mixture to initiate what is often an exothermic reaction. Once started, you may need to control the rate of addition of the phosphite to maintain a steady reflux.[2][10]

  • Reactivity of Alkyl Halide: The reactivity of the alkyl halide is crucial. The order of reactivity is R-I > R-Br > R-Cl.[11]

    • Solution: If you are using isopropyl bromide or chloride and observing slow reaction rates, consider switching to isopropyl iodide, which is more reactive.[11]

  • Reagent Purity: Impurities in your starting materials, especially water, can interfere with the reaction.

    • Solution: Ensure you are using high-purity, anhydrous reagents. Consider distilling the triethyl phosphite and the isopropyl halide immediately before use.[3]

The following workflow can help diagnose the issue:

G start Low/No Reaction in Michaelis-Arbuzov Step check_temp Is the reaction being heated? start->check_temp check_halide Which isopropyl halide is being used? check_temp->check_halide Yes heat Action: Gently heat to initiate reaction. Monitor for exotherm. check_temp->heat No check_purity Are reagents pure and anhydrous? check_halide->check_purity Iodide use_iodide Action: Consider switching to isopropyl iodide for higher reactivity. check_halide->use_iodide Cl or Br purify Action: Use freshly distilled reagents. Run under inert atmosphere. check_purity->purify No/Unsure

Caption: Troubleshooting low reactivity in the Michaelis-Arbuzov reaction.

Q: My ³¹P NMR shows multiple unexpected peaks alongside my desired phosphonate product. What are these side products and how can I avoid them?

A: The presence of multiple phosphorus signals indicates side reactions. Here are the most common culprits:

  • Triethyl Phosphate: A peak corresponding to triethyl phosphate suggests oxidation of the starting triethyl phosphite.

    • Cause: Presence of air (oxygen) in the reaction setup.

    • Solution: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) from start to finish.[3]

  • Diethyl Ethylphosphonate: This impurity arises if the ethyl halide (e.g., ethyl iodide) formed as a byproduct of the main reaction reacts with another molecule of triethyl phosphite.[3][12]

    • Cause: This is a competing Arbuzov reaction.

    • Solution: Using a slight excess of the isopropyl halide can help drive the desired reaction to completion and minimize this side reaction.[3] Also, removing the generated ethyl halide by distillation as it forms can be effective if the boiling points allow.[1]

  • Unreacted Triethyl Phosphite: A peak corresponding to your starting phosphite simply means the reaction is incomplete.

    • Cause: Insufficient reaction time or temperature.

    • Solution: Increase the reflux time or temperature modestly.[2] Monitor the reaction by TLC or ³¹P NMR until the starting material is consumed.

CompoundTypical ³¹P NMR Shift (ppm, in CDCl₃)How to Minimize
Triethyl Phosphite (starting material)~ +139Increase reaction time/temperature
Diethyl Isopropylphosphonate (Product) ~ +25 to +28 -
Triethyl Phosphate (side product)~ -1Run under an inert atmosphere
Diethyl Ethylphosphonate (side product)~ +29 to +32Use a slight excess of isopropyl halide
Problem Area 2: Difficulties During the Hydrolysis Step

Q: My hydrolysis of the dialkyl phosphonate is slow or incomplete. How can I ensure full conversion to the phosphonic acid?

A: Incomplete hydrolysis is a common issue. Here are the key factors and solutions:

  • Method Choice: The most general and effective method is refluxing with concentrated hydrochloric acid (HCl) for several hours.[6][9] This method is robust and the excess acid and water can be removed by distillation at the end of the reaction.[9]

  • Reaction Conditions:

    • Acid Concentration: Use concentrated HCl (e.g., 37% or ~12 M).[6][9] Dilute acid will be much less effective.

    • Temperature: The reaction should be brought to a vigorous reflux.

    • Time: Hydrolysis can take anywhere from 1 to 12 hours.[6][9] It is advisable to monitor the reaction (if possible by taking aliquots for ³¹P NMR) to determine the necessary duration.

  • Alternative Methods: For substrates that might be sensitive to hot concentrated acid, other methods exist, though they are more complex. The McKenna method, using bromotrimethylsilane (TMSBr) followed by methanolysis, is a very effective and often milder alternative.[6][13][14]

Hydrolysis MethodConditionsProsCons
Concentrated HCl Reflux, 1-12 hoursSimple, inexpensive, easy workup (distillation)[9]Harsh conditions, may not be suitable for sensitive molecules[7]
McKenna Reaction (TMSBr) 1. TMSBr (often neat or in CH₂Cl₂) 2. Methanol quenchMild conditions, high yields[6][13]Reagent is expensive and moisture-sensitive
Problem Area 3: Product Purification and Isolation

Q: My final isopropylphosphonic acid is a sticky oil, and I am struggling to purify it. What are the best purification strategies?

A: Phosphonic acids can be challenging to purify due to their high polarity and hygroscopic nature. Often, the best strategy is to rigorously purify the intermediate dialkyl phosphonate, which is much less polar and amenable to standard techniques.[9]

  • Purification of the Intermediate: The crude diethyl isopropylphosphonate should be purified by vacuum distillation to remove unreacted starting materials and side products.[2][3] This will give you a very pure precursor for the hydrolysis step.

  • Work-up of the Final Product: After hydrolysis with HCl, the primary method of purification is to remove all volatile components (water, excess HCl) under vacuum.[9]

    • An azeotropic distillation with toluene can be used to remove the final traces of water.[9]

    • Drying the product in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) is also recommended.[9]

  • Inducing Crystallization: If your highly pure phosphonic acid is still an oil, crystallization can be attempted.

    • Solvent Systems: Try dissolving the oil in a minimal amount of a polar solvent (like acetone or a small amount of water) and then adding a non-polar solvent (like hexane or diethyl ether) until turbidity is observed, then cool.[15] Recrystallization from hot water or ethanol/water mixtures has also been reported to be effective for some phosphonic acids.[15]

    • Salt Formation: Phosphonic acids can sometimes be crystallized more easily as salts. Forming a salt with an amine like dicyclohexylamine can yield a crystalline solid that is easier to handle and purify.[15]

The overall workflow should prioritize the purity of the intermediate:

Caption: Recommended workflow emphasizing intermediate purification.

References

  • Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2306–2353. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389–12407. Available at: [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]

  • Montchamp, J. L. (2017). Phosphonic acid: Preparation and applications. Mendeley. Available at: [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Wikipedia. Available at: [Link]

  • Valiaeva, N., et al. (2011). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Publications. Available at: [Link]

  • Ford-Moore, A. H., & Perry, B. J. (n.d.). Diisopropyl methylphosphonate. Organic Syntheses. Available at: [Link]

  • DeTuri, M., et al. (2023). Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation. MDPI. Available at: [Link]

  • J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. J&K Scientific LLC. Available at: [Link]

  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Organic Chemistry Portal. Available at: [Link]

  • SynArchive. (n.d.). Michaelis-Arbuzov Reaction. SynArchive. Available at: [Link]

  • Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. PMC. Available at: [Link]

  • Google Patents. (n.d.). US5359115A - Methods for the synthesis of phosphonate esters. Google Patents.
  • Georgiadis, D. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Isopropylphosphonic Acid (IPPA) Purification

Topic: Removing Mono-Ester Impurities from Isopropylphosphonic Acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals[1] [1][2] Ov...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Mono-Ester Impurities from Isopropylphosphonic Acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

[1][2]

Overview

Isopropylphosphonic acid (IPPA, CAS 4721-37-3) is a critical organophosphorus intermediate.[1][2] A persistent challenge in its synthesis—typically via the hydrolysis of diisopropyl isopropylphosphonate—is the removal of the mono-ester impurity (isopropyl hydrogen isopropylphosphonate).[1]

Because both the product and the impurity are acidic, polar, and often viscous liquids or low-melting solids, standard separation techniques like simple extraction or flash chromatography are frequently ineffective. This guide provides expert-level protocols to resolve this separation based on pKa differentials and salt formation kinetics.

Part 1: Diagnostic & Detection

Q: How do I definitively confirm the presence of the mono-ester impurity?

A: 31P-NMR is the only reliable diagnostic tool. Proton (1H) NMR is often cluttered by the isopropyl methine signals, which overlap for the mono-ester and di-acid.[1]

  • Protocol: Dissolve ~20 mg of sample in

    
     or 
    
    
    
    .
  • Signature:

    • IPPA (Di-acid): Single peak typically around

      
       28–32 ppm (solvent dependent).[1][3]
      
    • Mono-ester: Distinct peak shifted slightly downfield (typically

      
       +0.5 to 2.0 ppm relative to the di-acid).[1][3]
      
    • Coupling: If proton-coupled, the mono-ester may show a different splitting pattern due to the ester methine proton, though broad-band decoupling is recommended for purity assay.[1]

Part 2: Prevention (Synthesis Optimization)

Q: My hydrolysis is stalling at the mono-ester stage. How do I drive it to completion?

A: Switch from aqueous acid hydrolysis to the McKenna Method (Silylation). Aqueous HCl hydrolysis of sterically hindered phosphonates (like isopropyl) is slow and often stops at the mono-ester due to the high stability of the P-O-C bond.[1]

Optimized Protocol (McKenna Method):

  • Reagent: Use Bromotrimethylsilane (TMSBr).[3] It cleaves alkyl esters under mild conditions.[3]

  • Stoichiometry: Use 3.0 to 4.0 equivalents of TMSBr relative to the diester. (Theoretically 2.0 eq is needed, but excess drives the equilibrium).[3]

  • Conditions: Reflux in dry Dichloromethane (DCM) or Acetonitrile for 4–12 hours.

  • Monitoring: Aliquot a sample, quench with methanol, and check 31P-NMR. You should see only the di-acid peak.[1][3]

  • Workup: Evaporate volatiles. Add Methanol (excess) and stir for 1 hour to hydrolyze the silyl esters. Evaporate to obtain pure IPPA.[3]

Part 3: Purification Workflows (Post-Synthesis)

If you already have a contaminated batch, use one of the following purification strategies.

Strategy A: Amine Salt Crystallization (Recommended)

Best for: Converting the liquid/oily acid into a crystalline solid for purification.[1][3]

The Logic: IPPA is a di-acid, while the mono-ester is a mono-acid.[1] By forming a salt with a bulky amine like Dicyclohexylamine (DCHA) or Cyclohexylamine (CHA) , you create a lattice energy difference.[3] The di-salt of IPPA often crystallizes preferentially, while the mono-ester salt remains in the mother liquor.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude IPPA (containing mono-ester) in Acetone or Ethanol (approx. 5 mL solvent per gram of acid).[1][3]

  • Amine Addition: Add Dicyclohexylamine (DCHA) dropwise.[1][3]

    • Stoichiometry: Add 2.1 equivalents calculated for the IPPA content.

  • Crystallization: Heat to reflux to ensure complete dissolution, then cool slowly to room temperature.[3] If no crystals form, cool to 4°C overnight.[3]

  • Filtration: Filter the white precipitate.[3] This is the IPPA-bis(DCHA) salt.[1][3] The mono-ester salt stays in the filtrate.

  • Regeneration:

    • Suspend the salt in water.[3]

    • Pass through a column of Dowex 50WX8 (H+ form) cation exchange resin.[1][3]

    • The amine sticks to the resin; the free purified IPPA elutes in the water.[3]

    • Lyophilize the aqueous fraction to obtain pure IPPA.[3]

Strategy B: Anion Exchange Chromatography

Best for: Large scale or if crystallization fails.[1][3]

The Logic: At pH 9, IPPA is a dianion (


), whereas the mono-ester is a monoanion (

).[1] A strong anion exchange resin will bind the dianion much more tightly.[3]

Step-by-Step Protocol:

  • Resin: Use a Strong Anion Exchanger (e.g., Amberlite IRA-402 or Dowex 1X8) in the Chloride form.[1][3]

  • Loading: Dissolve crude mixture in water at pH ~9 (adjust with dilute NaOH). Load onto the column.[3]

  • Elution Gradient:

    • Step 1 (Elute Impurities): Elute with 0.01 M HCl or dilute NaCl.[3] The mono-ester (less charge) elutes first.[1][3]

    • Step 2 (Elute Product): Increase ionic strength (e.g., 1.0 M HCl or 1.0 M NaCl).[3] The IPPA dianion (now protonating or displaced by high Cl-) will elute.[1][3]

  • Desalting: If NaCl was used, you must desalt (e.g., using a cation exchange resin or nanofiltration).[3] If HCl was used, simply evaporate (IPPA is non-volatile, HCl is volatile).

Part 4: Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the correct purification method based on your current state.

IPPA_Purification Start Crude IPPA Mixture (Di-acid + Mono-ester) CheckState Physical State? Start->CheckState Solid Solid/Crystalline CheckState->Solid If Solid Liquid Viscous Oil/Liquid CheckState->Liquid If Liquid (Most Common) Recryst Direct Recrystallization (Solvent: Acetonitrile/Water) Solid->Recryst SaltForm Amine Salt Formation (Reagent: DCHA) Liquid->SaltForm Regen Regenerate Acid (Dowex 50W H+) Crystals Crystalline Salt Obtained? SaltForm->Crystals Crystals->Regen Yes IonExchange Anion Exchange Chromatography (Exploit Charge Difference) Crystals->IonExchange No (Oiling out)

Caption: Logical decision tree for selecting the optimal purification route based on the physical state of the crude isolate.

Part 5: Technical Data & Properties

Solubility & Acidity Profile
PropertyIsopropylphosphonic Acid (IPPA)Mono-Ester ImpurityImpact on Purification
pKa (approx) pKa1 ≈ 2.1pKa2 ≈ 7.5pKa ≈ 2.3At pH 9, IPPA is -2 charged; Mono-ester is -1 charged.[1][3]
Physical State Low-melting solid or viscous liquidViscous OilPrevents simple filtration; necessitates salt formation.[1][3]
Water Solubility HighModerateWater washing is ineffective for separation.[1][3]
DCHA Salt Crystalline Solid (High MP)Amorphous/Oil (Low MP)Basis for Strategy A (Crystallization).[1][3]

Part 6: Frequently Asked Questions (FAQ)

Q: The DCHA salt formed an oil instead of crystals.[3] What went wrong? A: This "oiling out" usually happens if the solvent is too polar or the concentration is too high.[3]

  • Fix: Re-dissolve the oil in a small amount of hot ethanol, then add ethyl acetate or diethyl ether dropwise until the solution turns slightly cloudy. Store in the freezer (-20°C). Scratching the glass with a spatula can induce nucleation.[3]

Q: Can I use distillation to separate them? A: Generally, no .[1][3] Phosphonic acids have very high boiling points and often decompose (form anhydrides) before distilling.[3] However, if you convert the mixture to silyl esters (using BSA or TMSCl), you can distill the silyl esters under high vacuum, then hydrolyze them back to the acid. This is "Purification Protocol 3" (Advanced).

Q: Is IPPA hygroscopic? A: Yes, extremely.[3] The free acid will absorb moisture from the air, turning a solid sample into a goo.[3] Always handle the free acid in a desiccator or glovebox.[3] The amine salts (Strategy A) are non-hygroscopic and stable for long-term storage.[1][3]

References

  • McKenna, C. E., et al. (1977).[3] "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications.[3] Link[1][3]

  • IUPAC. (1979).[3] "Ionization Constants of Organic Acids in Solution." IUPAC Chemical Data Series. Link

  • Bhattacharya, A. K., & Thyagarajan, G. (1981).[3] "Michaelis-Arbuzov rearrangement."[1][3] Chemical Reviews. (Context on phosphonate synthesis kinetics). Link[1][3]

  • PubChem Compound Summary. "Isopropylphosphonic acid (CAS 4721-37-3)."[1][3] National Center for Biotechnology Information.[3] Link[1]

  • Kosolapoff, G. M. (1950).[3] Organophosphorus Compounds. Wiley.[3] (Foundational text on amine salt purification of phosphonic acids).

Sources

Troubleshooting

Technical Support Center: Purification of Crude Isopropylphosphonic Acid (IPPA)

Ticket ID: IPPA-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Troubleshooting isolation and purification protocols for high-purity biological assays.[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IPPA-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Troubleshooting isolation and purification protocols for high-purity biological assays.[1]

Executive Summary & Initial Triage

Welcome to the Technical Support Center. You are likely dealing with Isopropylphosphonic acid (IPPA) (CAS: 4721-37-3), a polar, hygroscopic organophosphorus compound.[1][2]

The Core Problem: Researchers often report that crude IPPA isolates as a viscous, sticky oil rather than the expected white crystalline solid. This is rarely due to synthesis failure but rather trace water retention or mono-ester impurities (isopropyl hydrogen isopropylphosphonate) that depress the melting point.[1]

Target Specification:

  • Appearance: White crystalline solid (hygroscopic).

  • Purity: >98% (by

    
    P-NMR).
    
  • Melting Point: ~60–70 °C (highly dependent on moisture content).[1]

Diagnostic Workflow

Before selecting a protocol, identify the state of your crude material using the logic flow below.

IPPA_Workflow Start Start: Characterize Crude IPPA State_Check Physical State? Start->State_Check Ion_Exchange Protocol C: Ion Exchange Chromatography (Desalting) Start->Ion_Exchange If High Inorganic Salts (NaCl/HCl) Solid Waxy/Sticky Solid State_Check->Solid Low Impurity Liquid Viscous Oil / Liquid State_Check->Liquid High Water/Ester Purity_Check Purity > 90%? Solid->Purity_Check Salt_Deriv Protocol B: Amine Salt Derivatization (The 'Gold Standard') Liquid->Salt_Deriv Best for Oils Direct_Cryst Protocol A: Direct Recrystallization (Anhydrous) Purity_Check->Direct_Cryst Yes Purity_Check->Salt_Deriv No

Figure 1: Decision matrix for selecting the appropriate purification methodology based on crude material state.[1]

Protocol A: Direct Recrystallization (For High-Grade Crude)[1]

Context: Use this if your material is already solid or semi-solid and you need to remove minor organic impurities.[1]

The Challenge: IPPA is extremely soluble in water and alcohols, making standard recrystallization difficult. You must use a hydrophobic anti-solvent .

Solvent System Selection Table:

Solvent A (Dissolver)Solvent B (Precipitant)Ratio (v/v)Outcome
Acetonitrile Dichloromethane (DCM) 1:3Recommended. Good crystal formation; DCM removes non-polar oils.[1]
Acetonen-Hexane1:4Effective, but IPPA may "oil out" if added too fast.[1]
EthanolDiethyl Ether1:5High yield, but crystals may be small/hygroscopic.

Step-by-Step Procedure:

  • Drying (Critical): Dissolve crude IPPA in excess Toluene and rotary evaporate to azeotropically remove water. Repeat 2x. This converts the "oil" into a solid foam.

  • Dissolution: Dissolve the dried foam in the minimum amount of boiling Acetonitrile (approx. 2 mL per gram).

  • Precipitation: Remove from heat. Slowly add DCM dropwise until a persistent cloudiness appears.[1]

  • Crystallization: Seal the flask (exclude moisture!) and place in a freezer (-20 °C) overnight.

  • Isolation: Filter rapidly under Nitrogen or Argon (Schlenk line filtration is ideal) to prevent moisture absorption.[1]

  • Drying: Vacuum dry over

    
     for 24 hours.
    
Protocol B: Amine Salt Derivatization (The "Gold Standard")

Context: Use this if your crude is a stubborn oil , has low purity (<80%), or contains difficult-to-remove isomers.[1] This method relies on the fact that amine salts of phosphonic acids crystallize much better than the free acids.

Mechanism:




[1]

Step-by-Step Procedure:

  • Salt Formation:

    • Dissolve crude IPPA in Ethanol .

    • Add Cyclohexylamine (or Dicyclohexylamine) slightly in excess (2.1 equivalents).[1]

    • The reaction is exothermic. A white precipitate should form immediately.

    • Recrystallize this salt from Ethanol/Water or Methanol/Ethyl Acetate .[1] This step removes almost all non-acidic impurities.

  • Free Acid Recovery (Ion Exchange):

    • Resin: Use Dowex 50W-X8 (Hydrogen form) or equivalent strong cation exchange resin.[1]

    • Column Prep: Wash resin with water until eluent is neutral.[1]

    • Loading: Dissolve the purified amine salt in the minimum amount of water and load onto the column.

    • Elution: Elute with distilled water. The amine will stick to the resin; the pure IPPA will elute in the void volume/early fractions.

    • Monitoring: Check fractions using pH paper (IPPA fractions are acidic, pH ~1-2).

  • Final Isolation:

    • Combine acidic fractions.[1]

    • Lyophilize (freeze-dry) to obtain the pure IPPA as a fluffy white powder.[1] Do not use heat to remove water, as it may cause degradation or "glass" formation.

Troubleshooting & FAQs

Q1: My product is yellow/orange. Is it ruined?

  • Diagnosis: This is likely due to traces of iodine (if synthesized via Arbuzov using isopropyl iodide) or oxidative byproducts.

  • Fix: Before crystallization, dissolve the crude in water and treat with Activated Charcoal (10% w/w). Stir for 30 minutes, filter through Celite, then proceed to lyophilization or crystallization.

Q2: The product "oiled out" during recrystallization instead of forming crystals.

  • Diagnosis: This phenomenon (Liquid-Liquid Phase Separation) occurs when the anti-solvent is added too quickly or the temperature drops too fast. It also indicates residual water .[1]

  • Fix: Re-heat the mixture until the oil redissolves. Add a "seed crystal" if available. Cool very slowly to room temperature before moving to the freezer. Ensure the flask is under an inert atmosphere.

Q3: How do I remove inorganic salts (NaCl/NaBr) from the hydrolysis step?

  • Diagnosis: Acid hydrolysis of phosphonate esters often requires neutralization or leaves mineral acid salts.[1]

  • Fix: Use Ion Retardation Resin (e.g., AG 11 A8) which retards salts while allowing organic acids to pass, OR use the Protocol B (Amine Salt) method, as inorganic salts will not co-crystallize with the organic amine salt in ethanol.

Q4: Can I use vacuum distillation?

  • Advisory: Avoid distillation for the free acid. Phosphonic acids have very high boiling points and often form anhydrides (pyro-phosphonates) before they distill.[1] Distillation is only recommended for the diester precursor, not the final acid.

References
  • Synthesis & Hydrolysis Context

    • Kosolapoff, G. M. (1945). "The Synthesis of Phosphonic Acids." Journal of the American Chemical Society, 67(7), 1180–1182. [1]

    • Note: Foundational text establishing the hydrolysis of esters to free phosphonic acids.
  • Amine Salt Purification Method

    • Bialek, M. J., et al. (2013). "Structural and vibrational characteristics of amphiphilic phosphonate salts." Journal of Molecular Structure. (Contextualized from ResearchGate discussions on phosphonic acid purification via cyclohexylamine).

  • Physical Properties & Safety

    • PubChem.[1][3] (n.d.). "Isopropylphosphonic acid (Compound)."[1][2][3][4] National Library of Medicine. Retrieved from [Link]

  • General Recrystallization Techniques

    • Mettler Toledo.[1] "Recrystallization Guide: Process, Procedure, Solvents."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling organophosphorus compounds.

Sources

Optimization

Preventing polymerization during isopropylphosphonic acid synthesis

Introduction: Navigating the Synthesis of Isopropylphosphonic Acid Welcome to the technical support center for the synthesis of isopropylphosphonic acid. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Isopropylphosphonic Acid

Welcome to the technical support center for the synthesis of isopropylphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of this multi-step synthesis. Isopropylphosphonic acid is typically synthesized via a two-stage process: first, a Michaelis-Arbuzov reaction to form a dialkyl isopropylphosphonate ester, followed by hydrolysis to yield the final phosphonic acid.[1][2]

While the term "polymerization" is a common concern in organic synthesis, particularly with unsaturated monomers, its occurrence in this specific synthesis is often a misinterpretation of other side reactions.[3][4] Users reporting viscous reaction mixtures, insoluble gums, or "polymers" are typically observing the formation of complex side products, such as phosphonic acid anhydrides, during the hydrolysis step or degradation during the initial ester formation. This guide provides direct, cause-and-effect troubleshooting for these specific issues, ensuring high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing isopropylphosphonic acid?

A1: The most common and well-established route involves two primary stages, as illustrated in the workflow below.[2][5]

  • Michaelis-Arbuzov Reaction: A trialkyl phosphite (e.g., triisopropyl phosphite or triethyl phosphite) is reacted with an isopropyl halide (preferably isopropyl iodide or bromide) to form the corresponding diisopropyl or diethyl isopropylphosphonate.[1][6] This reaction forms the stable carbon-phosphorus bond.

  • Hydrolysis: The resulting phosphonate ester is then dealkylated (hydrolyzed) to the phosphonic acid. This is typically achieved by refluxing with a strong acid like concentrated hydrochloric acid (HCl) or through a milder, two-step procedure known as the McKenna method, which uses bromotrimethylsilane (TMSBr) followed by methanolysis.[2][7]

G cluster_0 Stage 1: Ester Formation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Purification Trialkyl Phosphite\n+ Isopropyl Halide Trialkyl Phosphite + Isopropyl Halide Michaelis-Arbuzov\nReaction Michaelis-Arbuzov Reaction Trialkyl Phosphite\n+ Isopropyl Halide->Michaelis-Arbuzov\nReaction Dialkyl Isopropylphosphonate Dialkyl Isopropylphosphonate Michaelis-Arbuzov\nReaction->Dialkyl Isopropylphosphonate Hydrolysis\n(Acid or TMSBr) Hydrolysis (Acid or TMSBr) Dialkyl Isopropylphosphonate->Hydrolysis\n(Acid or TMSBr) Isopropylphosphonic Acid Isopropylphosphonic Acid Hydrolysis\n(Acid or TMSBr)->Isopropylphosphonic Acid Purification Purification Isopropylphosphonic Acid->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for isopropylphosphonic acid synthesis.

Q2: I observed my reaction mixture becoming very viscous and forming an insoluble solid. Is this polymerization?

A2: While it resembles polymerization, this is unlikely to be a classic radical polymerization of the isopropyl group. The most probable cause, especially during the hydrolysis step, is the formation of phosphonic acid anhydrides . Under harsh thermal and acidic conditions, phosphonic acid molecules can condense, eliminating water to form P-O-P bonds, resulting in oligomeric or polymeric species that are often insoluble and difficult to characterize. Another possibility during the Arbuzov reaction is the thermal degradation of reagents or products at excessively high temperatures, leading to complex, tar-like mixtures.[8]

Q3: Can I use a polymerization inhibitor as a precaution?

A3: Yes, while not standard for this specific synthesis, adding a radical inhibitor can be a prudent measure if you suspect that impurities in your reagents or solvents are initiating unwanted side reactions. Radical scavengers are effective at terminating radical chain reactions that can lead to complex product mixtures.[4][9] This is particularly relevant if the reaction is run at high temperatures where thermal initiation of radical pathways is more likely.

Inhibitor NameChemical ClassTypical ConcentrationMechanism of Action
Hydroquinone (HQ) Phenolic100-200 ppmReacts with peroxy-radicals in the presence of oxygen to form stable species.[10][11]
Butylated Hydroxytoluene (BHT) Phenolic200-1000 ppmA chain-terminating antioxidant that scavenges free radicals.[12]
TEMPO Stable Nitroxide Radical50-500 ppmA highly efficient radical scavenger that directly traps carbon-centered radicals.[4][12]
Phenothiazine Thiazine100-1000 ppmActs as a retarder, slowing the rate of polymerization without a distinct induction period.[9]

Table 1: Common radical inhibitors for preventing unwanted side reactions.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

G start Problem: Viscous/Gummy/Solid Byproduct Formation is_arbuzov Did it occur during the Michaelis-Arbuzov step? start->is_arbuzov is_hydrolysis Did it occur during the hydrolysis step? start->is_hydrolysis sol_arbuzov1 Cause: Thermal Degradation Solution: 1. Lower reaction temp. 2. Ensure inert atmosphere. 3. Check reagent purity. is_arbuzov->sol_arbuzov1 Yes sol_arbuzov2 Cause: Reagent Impurities Solution: 1. Redistill reagents. 2. Add a radical inhibitor (e.g., BHT). is_arbuzov->sol_arbuzov2 Yes sol_hydrolysis1 Cause: Anhydride Formation (P-O-P Bonds) Solution: 1. Avoid excessive heat/time. 2. Use milder McKenna method (TMSBr). is_hydrolysis->sol_hydrolysis1 Yes sol_hydrolysis2 Cause: Incomplete Hydrolysis & Complex Mixture Solution: 1. Ensure sufficient acid/water. 2. Extend reaction time under controlled temperature. is_hydrolysis->sol_hydrolysis2 Yes

Caption: Troubleshooting logic for insoluble byproduct formation.

Part 1: Michaelis-Arbuzov Reaction (Ester Formation)

Problem: My reaction yield is very low, or the reaction is not proceeding.

  • Possible Cause 1: Low Reactivity of Alkyl Halide. The reactivity of alkyl halides in the Michaelis-Arbuzov reaction follows the order R-I > R-Br > R-Cl.[8] If you are using isopropyl chloride, the reaction will be significantly slower and require higher temperatures than with bromide or iodide.

    • Solution: Switch to isopropyl bromide or isopropyl iodide for a more efficient reaction. If using isopropyl chloride is necessary, ensure the reaction temperature is sufficiently high (often >150 °C) and allow for a longer reaction time.[1]

  • Possible Cause 2: Steric Hindrance. Secondary alkyl halides, like isopropyl halides, react more slowly than primary halides due to steric hindrance at the reaction center, which impedes the S\textsubscript{N}2 attack by the phosphite.[5]

    • Solution: Ensure the reaction is heated sufficiently (e.g., to reflux) and monitored over several hours to ensure completion. Monitoring by ³¹P NMR is ideal to observe the disappearance of the phosphite starting material (typically ~140 ppm) and the appearance of the phosphonate product (~20-25 ppm).[8]

  • Possible Cause 3: Impure or Wet Reagents. Trialkyl phosphites are susceptible to oxidation and hydrolysis. Water contamination can hydrolyze the phosphite to a dialkyl phosphite, which does not participate effectively in the Arbuzov reaction.

    • Solution: Use high-purity, anhydrous reagents. It is good practice to distill trialkyl phosphites before use. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to triethyl phosphate.[8]

Problem: My final product is contaminated with significant side-products.

  • Possible Cause 1: Elimination Reaction. At the elevated temperatures required for the reaction, isopropyl halides can undergo an E2 elimination reaction as a side pathway, producing propene gas and H-X.[8] This reduces the amount of halide available for the desired reaction.

    • Solution: Use the lowest effective temperature that allows the Arbuzov reaction to proceed at a reasonable rate. Using a slight excess (1.1-1.2 equivalents) of the isopropyl halide can help drive the main reaction to completion.

  • Possible Cause 2: Competing Arbuzov Reaction. During the reaction, an ethyl halide (if using triethyl phosphite) is formed as a byproduct. This ethyl halide can then react with the starting triethyl phosphite to form diethyl ethylphosphonate, a common impurity.[13]

    • Solution: This is difficult to avoid completely. Using a slight excess of the isopropyl halide can favor its reaction over the generated ethyl halide. Purification by vacuum distillation is typically effective at separating these two phosphonates, which have different boiling points.

Part 2: Hydrolysis (Ester to Acid Conversion)

Problem: During acid hydrolysis with HCl, the mixture turned into an intractable solid/gum.

  • Possible Cause: Phosphonic Anhydride Formation. This is the most likely cause. Refluxing phosphonic acids in concentrated acid for extended periods, especially if the water content is driven off, can lead to intermolecular condensation, forming P-O-P anhydride linkages. These oligomers/polymers are often insoluble.

    • Solution 1 (Optimization): Control the hydrolysis conditions carefully. Use a sufficient volume of concentrated HCl to ensure water is present throughout. Avoid excessively long reflux times; monitor the reaction by ³¹P NMR or HPLC to determine the point of complete dealkylation and then stop the heating.

    • Solution 2 (Alternative Method): Switch to the McKenna method, which is much milder and avoids high temperatures and strong aqueous acid.[2] The phosphonate ester is treated with bromotrimethylsilane (TMSBr) at or near room temperature to form a silyl phosphonate intermediate, which is then gently hydrolyzed with methanol or water to give the pure phosphonic acid. This method is often cleaner and higher yielding for sensitive substrates.

Problem: The hydrolysis is incomplete, and I have a mixture of ester and acid.

  • Possible Cause: Insufficient Hydrolysis Conditions. Phosphonate esters are generally stable, and their hydrolysis requires forcing conditions.[14] Insufficient acid concentration, temperature, or reaction time will result in incomplete conversion.

    • Solution (HCl Method): Ensure you are using concentrated HCl (e.g., 6 M to 12 M) and that the mixture is maintained at a steady reflux. Extend the reflux time, monitoring periodically until the starting ester is consumed.

    • Solution (TMSBr Method): Ensure at least two equivalents of TMSBr are used per phosphonate ester group. The reaction can be gently warmed (e.g., to 40-50 °C) if it is slow at room temperature. Ensure the subsequent methanolysis step is allowed to proceed to completion.

Experimental Protocols

Protocol 1: Synthesis of Diisopropyl Isopropylphosphonate (Michaelis-Arbuzov)

Materials:

  • Triisopropyl phosphite

  • Isopropyl iodide (or bromide)

  • Round-bottom flask with reflux condenser and nitrogen/argon inlet

  • Heating mantle and magnetic stirrer

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under a positive pressure of nitrogen or argon. All glassware must be oven-dried.

  • Reagent Addition: To the flask, add triisopropyl phosphite (1.0 equiv). Begin stirring and add isopropyl iodide (1.1 equiv) dropwise via an addition funnel. The reaction is often exothermic; control the addition rate to maintain a manageable temperature.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (typically 90-110 °C).[13]

  • Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for ³¹P NMR analysis. The reaction is complete when the triisopropyl phosphite signal has disappeared. This may take several hours.

  • Work-up: Cool the reaction mixture to room temperature. The excess isopropyl iodide and the isopropyl iodide formed as a byproduct can be removed by distillation at atmospheric pressure.

  • Purification: The crude diisopropyl isopropylphosphonate product is purified by vacuum distillation to yield a clear, colorless liquid.

Protocol 2: Hydrolysis of Diisopropyl Isopropylphosphonate to Isopropylphosphonic Acid (McKenna Method)

Materials:

  • Diisopropyl isopropylphosphonate

  • Bromotrimethylsilane (TMSBr)

  • Methanol

  • Anhydrous dichloromethane (DCM, if needed as a solvent)

  • Round-bottom flask with nitrogen/argon inlet

Procedure:

  • Setup: In an oven-dried, nitrogen-flushed flask, dissolve diisopropyl isopropylphosphonate (1.0 equiv) in a minimal amount of anhydrous DCM or use it neat if it is a liquid. Cool the flask in an ice bath.

  • TMSBr Addition: Under a nitrogen atmosphere, add bromotrimethylsilane (2.2 - 2.5 equiv) dropwise via syringe. A white precipitate may form.

  • Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction by ³¹P NMR to confirm the formation of the bis(trimethylsilyl) ester intermediate.

  • Methanolysis: Cool the reaction mixture again in an ice bath. Slowly and carefully add methanol to quench the excess TMSBr and hydrolyze the silyl ester intermediate. This step is exothermic and will evolve HBr gas. Ensure adequate ventilation or perform in a fume hood.

  • Isolation: Remove all volatile components (methanol, DCM, trimethylsilyl methyl ether, etc.) under vacuum using a rotary evaporator. The remaining solid or oil is the crude isopropylphosphonic acid.

  • Purification: The crude product can be purified by recrystallization (e.g., from water or ethanol/ether mixtures) or by chromatography on a suitable medium if necessary.[2]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Synthesis and Storage Stability of Diisopropylfluorophosphate. PubMed Central. [Link]

  • Organic Syntheses. (n.d.). diisopropyl methylphosphonate. [Link]

  • Macarie, L., & Ilia, G. (n.d.). Synthesis and Polymerization of Vinylphosphonic Acid. IntechOpen. [Link]

  • National Center for Biotechnology Information. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. PubMed Central. [Link]

  • Google Patents. (n.d.).
  • Encyclopedia.pub. (2023). Design and Synthesis of Sidechain Phosphorus-Containing Polyacids. [Link]

  • Gommet, A., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Alkylphosphonic Acids and Derivatives. Thieme. [Link]

  • ResearchGate. (2025). Inhibition of Free Radical Polymerization: A Review. [Link]

  • National Center for Biotechnology Information. (2023). Inhibition of Free Radical Polymerization: A Review. PubMed Central. [Link]

  • ResearchGate. (2025). (PDF) Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). A Room-Temperature Alternative to the Arbuzov Reaction: the Reductive Deoxygenation of Acyl Phosphonates. PubMed Central. [Link]

  • Bentham Science. (n.d.). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. [Link]

  • National Center for Biotechnology Information. (2017). Phosphonic acid: preparation and applications. PubMed Central. [Link]

  • ResearchGate. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. [Link]

  • MDPI. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in isopropylphosphonic acid coupling reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the unique challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the unique challenges associated with the steric hindrance of isopropylphosphonic acid in coupling reactions. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthetic strategies.

The Challenge: Steric Hindrance from the Isopropyl Group

The isopropyl group, while often crucial for modulating the physicochemical properties of a target molecule, presents a significant steric barrier around the phosphorus center.[1][2] This bulkiness impedes the approach of nucleophiles (such as amines or alcohols) and can dramatically slow down or even prevent desired bond formation (P-N or P-O). Standard coupling conditions, particularly those developed for less hindered carboxylic acids or other phosphonic acids, frequently result in low yields, incomplete reactions, and the formation of unwanted side products.

This guide provides a structured approach to diagnosing and solving these common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with isopropylphosphonic acid failing when standard peptide coupling reagents like DCC/DMAP don't work?

A1: The primary issue is the high degree of steric hindrance. The bulky isopropyl group shields the phosphorus atom, preventing the formation of the necessary activated intermediate with standard, less reactive coupling reagents. Reagents like Dicyclohexylcarbodiimide (DCC) require forcing conditions for even moderately hindered phosphonic acids and are often insufficient for the isopropyl group.[3] You need more potent activating agents specifically designed to overcome such steric challenges.

Q2: What are the best types of coupling reagents for sterically hindered phosphonic acids?

A2: For sterically demanding couplings, phosphonium-based and modern aminium/uronium-based reagents are the gold standard.

  • Phosphonium salts (e.g., PyBOP®, PyAOP®) are highly effective and generally give cleaner reactions, as they are less prone to causing side reactions like guanidinylation of free amines.[4]

  • Aminium/Uronium salts based on HOAt or OxymaPure (e.g., HATU, HCTU, COMU) are exceptionally reactive.[5] The reactivity of HATU, for instance, is enhanced by the neighboring group participation of the pyridine nitrogen in the HOAt leaving group, which provides anchimeric assistance during the coupling step.

Q3: Can I simply increase the temperature or reaction time to improve my yield?

A3: While increasing temperature can help overcome the activation energy barrier, it's a strategy that must be applied cautiously.[6] Forcing conditions can lead to the degradation of sensitive substrates or reagents and may promote side reactions. Similarly, prolonged reaction times can be effective but should be monitored to ensure product stability.[6] A more robust approach is to first optimize the choice of coupling reagent, base, and solvent before resorting to aggressive heating.

Q4: How critical is the choice of solvent?

A4: Solvent choice is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly recommended. These solvents effectively solvate charged intermediates, enhance the nucleophilicity of the amine or alcohol, and can help stabilize the transition state, leading to improved reaction rates.[6][]

Troubleshooting Guide: From Low Yields to No Reaction

This section addresses specific experimental failures with a logical, cause-and-effect approach.

Problem 1: Low (<20%) or No Product Formation

This is the most common issue, typically stemming from insufficient activation of the phosphonic acid.

Logical Troubleshooting Workflow

start Low/No Product reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If yield is still low sub_reagent1 Switch to HATU, HCTU, or PyAOP. These are the most potent activators for hindered systems. reagent->sub_reagent1 sub_reagent2 Ensure reagent is fresh and anhydrous. reagent->sub_reagent2 activation Step 3: Consider Alternative Activation conditions->activation If optimization fails sub_conditions1 Use a non-nucleophilic hindered base like DIPEA or 2,4,6-collidine. conditions->sub_conditions1 sub_conditions2 Increase temperature incrementally (e.g., to 40-60 °C). Monitor for degradation. conditions->sub_conditions2 sub_conditions3 Switch to anhydrous DMF or DMSO as solvent. conditions->sub_conditions3 sub_activation1 Convert phosphonic acid to phosphonic chloride (e.g., with SOCl₂ or oxalyl chloride). NOTE: This is a harsh, multi-step alternative. activation->sub_activation1

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions
  • Probable Cause 1: Ineffective Coupling Reagent.

    • Solution: Upgrade your coupling reagent. Standard reagents are often not powerful enough. The relative reactivity for hindered couplings generally follows: HATU > PyAOP > HCTU > PyBOP > HBTU >> DCC .

  • Probable Cause 2: Inappropriate Base.

    • Solution: The choice of base is crucial. Use a hindered, non-nucleophilic tertiary amine like Diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are strong enough to deprotonate the necessary species without competing as nucleophiles.

  • Probable Cause 3: Sub-optimal Solvent.

    • Solution: Avoid less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) as the primary solvent, as they may not be sufficient to drive the reaction to completion. Use high-purity, anhydrous DMF.

Problem 2: Reaction Stalls or is Extremely Slow

This indicates that while the reaction may be proceeding, the activation energy barrier is prohibitively high.

  • Probable Cause 1: Insufficient Energy Input.

    • Solution: After optimizing reagents, carefully increase the reaction temperature. Monitor the reaction by TLC, LC-MS, or ³¹P NMR every 1-2 hours. Microwave-assisted synthesis can also be a powerful tool to accelerate slow reactions, sometimes reducing reaction times from hours to minutes.[8]

  • Probable Cause 2: Low Reagent Concentration.

    • Solution: Perform the reaction at a higher concentration (e.g., 0.2 M to 0.5 M). Le Chatelier's principle suggests that increasing the concentration of reactants can help drive the equilibrium towards product formation. Phosphonium reagents, in particular, have excellent solubility in DMF, allowing for more concentrated reaction mixtures.

Problem 3: Significant Side Product Formation

The appearance of unexpected signals in your NMR or peaks in your LC-MS indicates competing reaction pathways.

  • Probable Cause 1: Guanidinylation of the Amine.

    • Solution: This side reaction is a known issue with aminium/uronium reagents (like HBTU, HATU) when used in excess or when the carboxyl/phosphonyl activation step is slow.[4] If you suspect this is occurring, switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not have this liability.

  • Probable Cause 2: Racemization.

    • Solution: If your nucleophile is a chiral amine or amino acid, racemization can be a concern, especially with prolonged reaction times or elevated temperatures. Using additives like Oxyma Pure or HOAt (inherent in HATU) helps suppress racemization. Reagents like DEPBT are also known for their remarkable resistance to racemization.[5]

Table 1: Comparison of Recommended Coupling Reagents
ReagentTypeLeaving Group AdditiveKey Advantage for Hindered CouplingsPotential Issue
HATU AminiumHOAtHighest reactivity due to anchimeric assistance from the pyridine nitrogen.Can cause guanidinylation if used in excess.
HCTU Aminium6-Cl-HOBtMore reactive and soluble than HBTU, cost-effective.Guanidinylation risk.
PyBOP PhosphoniumHOBtNo guanidinylation side product; byproducts are easily removed.Byproduct (HMPA) is a suspected carcinogen.
PyAOP PhosphoniumHOAtCombines the benefits of a phosphonium core with the highly activating HOAt group.[9]Higher cost.
COMU AminiumOxymaPureHigh reactivity, comparable to HATU, with byproducts that are very water-soluble.Guanidinylation risk.

Recommended Experimental Protocols

The following are detailed, step-by-step starting points for your experiments. Optimization may be required based on your specific substrates.

Protocol 1: High-Activity Coupling using HATU

This protocol is recommended as the first-line approach for particularly challenging couplings.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Dissolve Isopropylphosphonic Acid (1.0 eq) and Amine/Alcohol Nucleophile (1.1 eq) in anhydrous DMF. prep2 Cool solution to 0 °C in an ice bath. prep1->prep2 add_base Add DIPEA (3.0 eq) and stir for 5 min. prep2->add_base add_hatu Add HATU (1.2 eq) in one portion. add_base->add_hatu react Allow to warm to RT. Stir for 4-12 h. add_hatu->react monitor Monitor reaction by LC-MS and/or ³¹P NMR. react->monitor quench Quench with water. Extract with EtOAc or DCM. monitor->quench purify Purify by column chromatography. quench->purify

Caption: Experimental workflow for HATU-mediated coupling.

Step-by-Step Methodology:
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add isopropylphosphonic acid (1.0 eq) and the amine/alcohol nucleophile (1.0-1.2 eq).

  • Dissolve the solids in anhydrous DMF to a concentration of 0.2-0.5 M.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise and allow the mixture to stir for 5 minutes.

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) in a single portion.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-12 hours, monitoring progress by LC-MS or by analyzing a small aliquot via ³¹P NMR.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Clean Coupling using PyBOP

This protocol is an excellent alternative to avoid potential guanidinylation side products.

Step-by-Step Methodology:
  • Follow steps 1-3 from Protocol 1.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

  • Add (Benzotriazol-1-yloxtripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq) in a single portion.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 6-24 hours. These reactions are typically slower than those with HATU.

  • Proceed with workup and purification as described in steps 8-10 of Protocol 1.

Analytical Monitoring Techniques

Real-time monitoring is crucial for optimizing these challenging reactions.

  • ³¹P NMR Spectroscopy: This is the most direct method for observing the reaction. The phosphonic acid starting material will have a distinct chemical shift. Upon conversion to the phosphonamidate or phosphonate ester, a new peak will appear at a different chemical shift. This allows for direct calculation of conversion.[10] For example, you can take a small aliquot from the reaction, dilute it with CDCl₃, and acquire a quick proton-decoupled ³¹P NMR spectrum.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for tracking the disappearance of starting materials and the appearance of the desired product peak with its corresponding mass-to-charge ratio. It can also help identify potential side products.[11]

References

  • Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group.
  • Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphon
  • Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions (RSC Publishing).
  • Effect of Substituent in Phosphonic Acid on Anion Adsorption and Oxygen Reduction Reaction Activity. [Source Not Available].
  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. [Source Not Available].
  • SYNTHESIS OF HETEROCYCLIC SUBSTITUTED PHOSPHONATES, PHOSPHONIC AND PHOSPHINIC ACIDS. Tomasz K. Olszewski Faculty of Chemistry, Wr.
  • Green phosphonate chemistry – Does it exist?. RSC Publishing.
  • Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonyl
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • The Hydrolysis of Phosphinates and Phosphon
  • Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent | Request PDF.
  • Methods for the synthesis of phosphonate esters.
  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. MDPI.
  • Novabiochem® Coupling reagents. Merck.
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Phosphonate synthesis by substitution or phosphonyl
  • Expedient Method for Direct Mono-amidation of Phosphonic and Phosphoric Acids. Semantic Scholar.
  • An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Journals.
  • Influence of the Substituent's Size in the Phosphinate Group on the Conformational Possibilities of Ferrocenylbisphosphinic Acids in the Design of Coordination Polymers and Metal–Organic Frameworks. MDPI.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • Coupling Reagents. Aapptec Peptides.
  • LC-MS/MS Analysis of Phosphonic Acid in W

Sources

Optimization

Handling hygroscopic nature of isopropylphosphonic acid in storage

Technical Support Center: Isopropylphosphonic Acid A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated support center for handling isopropylphosphonic acid. This guide is desi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isopropylphosphonic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated support center for handling isopropylphosphonic acid. This guide is designed to provide you with in-depth technical information and practical solutions for managing the challenges associated with the hygroscopic nature of this compound. As a Senior Application Scientist, my goal is to equip you with the expertise and trustworthy protocols necessary to ensure the integrity of your experiments and the quality of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns regarding the storage and handling of isopropylphosphonic acid.

Q1: I've just received a new bottle of isopropylphosphonic acid. What are the immediate steps I should take for proper storage?

A1: Upon receipt, it is crucial to minimize the compound's exposure to atmospheric moisture. Immediately inspect the container for any damage to the seal. If the seal is intact, transfer the unopened container to a desiccator containing a fresh desiccant, such as silica gel or calcium chloride.[1][2] For long-term storage, a controlled environment with low relative humidity is essential.[3]

Q2: My isopropylphosphonic acid appears clumpy and has gained weight. What has happened, and is it still usable?

A2: Clumping and weight gain are classic signs of water absorption due to the hygroscopic nature of isopropylphosphonic acid. The usability of the hydrated compound depends on the specific requirements of your experiment. For applications where the exact concentration is critical, the absorbed water will introduce significant error. It is highly recommended to determine the water content using analytical methods like Karl Fischer titration before use.[4][5]

Q3: What is the ideal storage temperature for isopropylphosphonic acid?

A3: While room temperature (18-25°C) is generally suitable for most inorganic salts and buffers, it is imperative to consult the Safety Data Sheet (SDS) for specific recommendations from the manufacturer.[1][6] Some sources may recommend refrigerated storage (2-8°C) to slow down potential degradation pathways that can be accelerated by moisture and temperature.[1]

Q4: Can I store isopropylphosphonic acid in a standard laboratory refrigerator?

A4: It is not recommended to store any chemicals, including isopropylphosphonic acid, in a domestic or non-spark-proof refrigerator, especially if there is a risk of flammable vapor accumulation.[1] Always use a laboratory-grade, spark-free refrigerator for chemical storage.[1] Furthermore, simply refrigerating without controlling for humidity is insufficient for a hygroscopic compound.

Q5: How often should I replace the desiccant in my desiccator?

A5: The frequency of desiccant replacement depends on how often the desiccator is opened and the ambient humidity of your laboratory. For indicating silica gel, a color change (typically from blue to pink or orange to green) will signal the need for regeneration or replacement. It's good practice to inspect the desiccant weekly and replace it as soon as a color change is observed.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter while working with isopropylphosphonic acid.

Issue 1: Inconsistent Results in Aqueous Solutions

Symptoms:

  • Variability in pH measurements of prepared solutions.

  • Inconsistent assay results or reaction kinetics.

  • Difficulty in achieving complete dissolution.

Root Cause Analysis: The primary culprit is often unaccounted-for water content in the isopropylphosphonic acid solid. The phosphonic acid functional group is highly polar and readily forms hydrogen bonds with water molecules.[7] This absorbed water alters the actual weight of the compound, leading to inaccurate concentrations when preparing solutions.

Solutions:

  • Quantify Water Content: Before preparing any stock or working solutions, it is imperative to determine the precise water content of your isopropylphosphonic acid solid. The gold standard for this is Karl Fischer titration, a method that is highly specific for water and can detect even trace amounts.[4][5][8]

  • Adjust Mass Accordingly: Once the water content is known (as a weight percentage), adjust the mass of the isopropylphosphonic acid used for solution preparation to account for the water.

  • Drying (with caution): While drying the compound in a vacuum oven at a moderately elevated temperature can remove absorbed water, it's crucial to ensure that the temperature is not high enough to cause decomposition. Phosphonic acids can undergo dehydration at elevated temperatures, leading to the formation of anhydrides.[9] Always consult literature or perform a thermogravimetric analysis (TGA) to determine the optimal drying temperature.

Issue 2: Degradation of the Compound Over Time

Symptoms:

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC, GC).

  • Changes in the physical appearance of the solid (e.g., discoloration).

  • A noticeable decrease in assay performance over time.

Root Cause Analysis: While phosphonic acids are generally more stable to hydrolysis than their phosphate ester counterparts due to the robust P-C bond, the presence of moisture can still facilitate other degradation pathways.[7] These can include acid-catalyzed reactions or interactions with impurities that are mobilized by the absorbed water.

Solutions:

  • Inert Atmosphere Storage: For long-term storage of highly pure or sensitive batches of isopropylphosphonic acid, consider storage under an inert atmosphere of nitrogen or argon. This can be achieved using a glove box or by employing specialized septa-sealed bottles.

  • Aliquotting: Upon receiving a new, large container of isopropylphosphonic acid, it is best practice to immediately aliquot the material into smaller, single-use quantities in a controlled low-humidity environment (e.g., a glove box or a room with a dehumidifier). This minimizes the exposure of the entire batch to atmospheric moisture each time the material is needed.

  • Proper Sealing: Ensure that the container cap is tightly sealed after each use. For screw-cap bottles, wrapping the cap with parafilm can provide an additional barrier against moisture ingress.[2]

Experimental Protocols

This section provides a detailed, step-by-step methodology for a critical workflow involving isopropylphosphonic acid.

Protocol: Preparation and Standardization of an Isopropylphosphonic Acid Stock Solution

Objective: To accurately prepare a stock solution of isopropylphosphonic acid with a precisely known concentration, accounting for its hygroscopic nature.

Materials:

  • Isopropylphosphonic acid

  • Analytical balance

  • Volumetric flasks (Class A)

  • Deionized water (or other appropriate solvent)

  • Karl Fischer titrator

  • Desiccator with fresh desiccant

  • Spatula

  • Weighing paper/boats

Methodology:

Part A: Determination of Water Content

  • Transfer a representative sample of the isopropylphosphonic acid solid from its primary container to a small, dry vial inside a low-humidity environment (e.g., a glove box or a balance draft shield with desiccant packs).

  • Using a Karl Fischer titrator, accurately determine the water content of the solid according to the instrument's standard operating procedure.[4][5]

  • Record the water content as a weight percentage (w/w %).

Part B: Preparation of the Stock Solution

  • Calculate the corrected mass of isopropylphosphonic acid needed for your desired concentration. For example, if you need to prepare 100 mL of a 0.1 M solution and the water content is 2.5%, you will need to weigh out more than the theoretical amount to compensate for the water.

  • Place a weighing boat on the analytical balance and tare.

  • Quickly weigh the calculated corrected mass of isopropylphosphonic acid. Minimize the time the solid is exposed to the atmosphere.

  • Carefully transfer the weighed solid to a clean, dry volumetric flask of the appropriate size.

  • Add a portion of the desired solvent (e.g., deionized water) to the flask, cap, and swirl to dissolve the solid completely.

  • Once dissolved, allow the solution to equilibrate to room temperature.

  • Carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, corrected concentration, date, and your initials.

  • Store the solution in a tightly sealed container, and if it is a volatile solvent, consider sealing with parafilm.

Visualizations

Diagram: Decision Workflow for Handling Isopropylphosphonic Acid

This diagram outlines the critical decision points and actions to be taken from the moment a new container of isopropylphosphonic acid is received.

Workflow for Handling Hygroscopic Isopropylphosphonic Acid A Receive New Container B Inspect Seal Integrity A->B C Seal Intact? B->C D Store in Desiccator C->D Yes E Quarantine & Contact Supplier C->E No F Ready for Use? D->F G Aliquot into Smaller Portions in a Dry Environment F->G Yes K Long-Term Storage F->K No H Determine Water Content (Karl Fischer Titration) G->H J Store Aliquots in Desiccator G->J I Prepare Solution with Corrected Mass H->I

Caption: Decision-making workflow for handling isopropylphosphonic acid.

Diagram: Mechanism of Moisture Absorption

This diagram illustrates how the polar phosphonic acid group interacts with water molecules from the atmosphere.

Moisture Absorption by Isopropylphosphonic Acid cluster_IPA Isopropylphosphonic Acid Molecule cluster_water Water Molecules P P O1 O P->O1 = O2 O P->O2 OH OH P->OH C CH(CH₃)₂ P->C H2O1 H₂O H2O1->O1 H-bond H2O2 H₂O H2O2->O2 H-bond H2O3 H₂O H2O3->OH H-bond

Caption: Hydrogen bonding between water and isopropylphosphonic acid.

References

  • Novachem Pty Ltd. (2020). Isopropyl methyl phosphonic acid (IMPA) Safety Data Sheet. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Rompicharla, V. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Retrieved from [Link]

  • News-Medical. (2018, August 28). Moisture Analysis Techniques. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Moisture Content Analysis. Retrieved from [Link]

  • Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isopropylphosphonic acid. PubChem. Retrieved from [Link]

  • Precia. (n.d.). Complete Guide to Moisture Content Test & Its Importance. Retrieved from [Link]

  • Precisa. (n.d.). Measuring Moisture Content in 3 Easy Steps. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Investigation of thermal decomposition of phosphonic acids. Retrieved from [Link]

  • MDPI. (2019, February 12). Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. Retrieved from [Link]

  • SMT Dry Cabinets. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. Retrieved from [Link]

  • enzymecode. (2025, March 18). The effect of temperature on the stability of phosphoric acid. Retrieved from [Link]

  • PMC. (2020, November 6). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (n.d.). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Retrieved from [Link]

  • PMC. (2017, October 20). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactive Phosphonic Acids as Prebiotic Carriers of Phosphorus. Retrieved from [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Retrieved from [Link]

  • Axios Research. (n.d.). Isopropyl Phosphonic Acid. Retrieved from [Link]

  • Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

  • ResearchGate. (2019, February 25). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isopropenylphosphonic acid. PubChem. Retrieved from [Link]

  • Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Isopropylphosphonic Acid vs. D2EHPA for Metal Extraction

This guide provides an in-depth technical comparison between Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and Isopropylphosphonic acid (IPPA) derivatives (specifically focusing on lipophilic esters like HHEOIPP used in sol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and Isopropylphosphonic acid (IPPA) derivatives (specifically focusing on lipophilic esters like HHEOIPP used in solvent extraction).

Executive Summary

In the field of hydrometallurgy and separation science, the choice between D2EHPA (the industry standard) and Isopropylphosphonic acid (IPPA) derivatives represents a classic trade-off between extraction capacity and separation selectivity .

  • D2EHPA is a phosphoric acid ester characterized by high acidity (low pKa), fast kinetics, and high metal loading capacity. However, it suffers from difficulty in stripping heavy metals and lower selectivity between adjacent lanthanides.

  • IPPA Derivatives (e.g., 1-hexyl-4-ethyloctyl isopropylphosphonate) are phosphonic acids.[1][2][3][4][5] The presence of a direct C-P bond and the steric hindrance of the isopropyl group result in lower acidity (higher pKa). This makes extraction pH-dependent (requiring higher pH) but offers superior separation factors for Heavy Rare Earth Elements (HREEs) and easier stripping of loaded metals.

Chemical Identity & Structural Mechanism

The fundamental difference lies in the phosphorus coordination environment. This structural variation dictates the ligand's acidity (pKa) and its "Hard-Soft" character according to HSAB theory.

FeatureD2EHPA Isopropylphosphonic Acid (IPPA) Derivatives
Class Phosphoric Acid DiesterPhosphonic Acid Monoester
Core Structure


P-Bonding Phosphorus bonded to 4 OxygensPhosphorus bonded to 3 Oxygens, 1 Carbon
Key Substituent 2-ethylhexyl (via Oxygen)Isopropyl group (Directly on P)
Acidity (pKa) ~1.7 – 2.0 (Stronger Acid)~4.0 – 5.0 (Weaker Acid)
Dimerization Forms stable cyclic dimers in non-polar solventsForms dimers, but steric bulk of isopropyl can distort the ring
Mechanistic Implication: The Steric Effect

The isopropyl group in IPPA is directly attached to the phosphorus atom. This short, branched alkyl chain creates a specific steric gate .

  • D2EHPA: The oxygen linker acts as a spacer, reducing steric crowding around the binding site. This allows it to grab metals tightly (high extraction) but with less discrimination.

  • IPPA: The isopropyl group is bulky and close to the binding site. It destabilizes complexes with larger light rare earths (LREEs) while accommodating smaller heavy rare earths (HREEs), significantly enhancing the separation factor between adjacent metals (e.g., Dy/Tb or Ni/Co).

Performance Comparison Data

The following data synthesizes experimental trends observed in the separation of Lanthanides and Divalent metals (Co/Ni).

Table 1: Extraction Efficiency & Selectivity
ParameterD2EHPA IPPA Derivative (HHEOIPP) Operational Impact
Extraction pH (Co/Ni) pH 3.5 – 4.5pH 5.0 – 6.0IPPA requires more base (NaOH/NH₃) to activate.
Separation Factor (

)
~14 – 20~200 – 280 IPPA is vastly superior for separating Cobalt from Nickel.
Separation Factor (

)
~1.8~3.2 IPPA is better for separating adjacent heavy rare earths.
Stripping Acid Conc. High (e.g., 4M - 6M HCl)Low (e.g., 0.5M - 1.5M HCl)IPPA allows for easier metal recovery and less acid consumption.
Kinetics Very Fast (< 1 min)Moderate (~5 min)D2EHPA is better for high-throughput, rough purification.
Water Solubility Very LowLow (if long ester chain used)Note: Pure Isopropylphosphonic acid is water-soluble; lipophilic esters must be used.
Table 2: Stripping Efficiency (Heavy Rare Earths)

Data based on stripping Lutetium (Lu) or Yttrium (Y) from loaded organic phase.

Stripping AgentD2EHPA Recovery IPPA Recovery
1.0 M HCl < 20% (Poor)> 95% (Excellent)
2.0 M HCl ~ 60%100%
6.0 M HCl > 95%N/A (Overkill)

Insight: The high affinity of D2EHPA for HREEs creates a "stripping bottleneck." IPPA's lower binding constant (due to higher pKa) makes the back-extraction process significantly cheaper and safer.

Visualization: Extraction Mechanism & Steric Gating

The following diagram illustrates the Cation Exchange mechanism and how the Isopropyl group influences selectivity.

ExtractionMechanism cluster_aqueous Aqueous Phase (Feed) cluster_interface Interface cluster_organic Organic Phase Metal Metal Cation (M³⁺) (Hydrated) Complexation Cation Exchange M³⁺ + 3(HL)₂ ⇌ M(HL₂)₃ + 3H⁺ Metal->Complexation Acid H⁺ Released Complexation->Acid LoadedD2 Loaded D2EHPA (Tightly Bound) Complexation->LoadedD2 High Capacity Hard to Strip LoadedIP Loaded IPPA (Selectively Bound) Complexation->LoadedIP High Selectivity Easy to Strip D2EHPA D2EHPA Dimer (Low Steric Hindrance) D2EHPA->Complexation Fast Kinetics IPPA IPPA Dimer (High Steric Hindrance) IPPA->Complexation Slower Kinetics Steric Isopropyl Group Effect: Destabilizes large ions (LREEs) Favors small ions (HREEs/Co) IPPA->Steric

Caption: Comparative extraction pathways. IPPA's isopropyl group introduces steric constraints that enhance selectivity for smaller ions (HREEs/Co) and facilitate easier stripping compared to D2EHPA.

Experimental Protocol: Cobalt/Nickel Separation

This protocol validates the selectivity difference. It assumes the use of HHEOIPP (the lipophilic IPPA derivative) versus D2EHPA .

Objective: Separate Cobalt (Co) from Nickel (Ni) in a sulfate matrix.

Reagents:
  • Extractant A: 0.5 M D2EHPA in Kerosene (diluent).

  • Extractant B: 0.5 M HHEOIPP (IPPA derivative) in Kerosene.

  • Feed Solution: 0.05 M CoSO₄ + 0.05 M NiSO₄ (pH adjusted to 4.0).

  • Saponification Agent: 5M NaOH (to maintain pH).

Workflow:
  • Preparation (Saponification):

    • Since IPPA is a weaker acid, it often requires partial saponification (conversion to Na-salt) to extract effectively.

    • Add stoichiometric NaOH to the IPPA organic phase to achieve ~40% saponification. D2EHPA can often be used in acid form or with lower saponification.

  • Extraction (Shake-Out Test):

    • Mix Organic and Aqueous phases at an O:A ratio of 1:1 in a separating funnel.

    • Equilibration: Shake D2EHPA for 2 minutes; Shake IPPA for 5 minutes (slower kinetics).

    • pH Control: Monitor equilibrium pH.[6]

      • Target pH for D2EHPA: ~3.5 - 4.0.

      • Target pH for IPPA: ~5.0 - 5.5.

    • Note: If pH drops too low, extraction efficiency plummets. Adjust with NaOH.

  • Phase Separation:

    • Allow phases to settle. Collect the aqueous raffinate.

  • Analysis:

    • Analyze Raffinate for Co and Ni using ICP-OES.

    • Calculate Distribution Ratio (

      
      ) and Separation Factor (
      
      
      
      ):
      
      
      
      
  • Stripping (The "Acid Test"):

    • Contact the loaded organic phase with 1.0 M H₂SO₄ .

    • D2EHPA will likely retain significant Cobalt (requires stronger acid).

    • IPPA should release Cobalt quantitatively.

Critical Analysis for Drug/Chemical Development

While D2EHPA is the "workhorse" for bulk recovery, IPPA derivatives are the "scalpel" for high-purity refining.

  • When to use D2EHPA:

    • You need to recover bulk metal from a dilute stream.

    • The target metal is easily stripped (e.g., Zinc).

    • Cost of reagent is the primary constraint.

  • When to use IPPA Derivatives:

    • High Purity Required: You need 99.99% Cobalt free of Nickel.

    • HREE Separation: You are separating adjacent lanthanides (e.g., Ytterbium from Lutetium).

    • Stripping Issues: You are working with metals that bind too strongly to D2EHPA (e.g., Scandium or heavy lanthanides), causing accumulation in the organic phase.

References
  • Jia, Q., et al. (2003).[7] "Adsorption Studies of Divalent Metal Ions with Extraction Resin Containing 1-Hexyl-4-ethyloctyl Isopropylphosphonic Acid." Separation Science and Technology, 38(9).[4][8] Link[8]

  • Kordosky, G. A. (1992). "Copper solvent extraction: the state of the art." JOM, 44(5), 40-45. (Foundational text on D2EHPA mechanics). Link

  • Thakur, N. V. (2000). "Separation of rare earths by solvent extraction." Mineral Processing and Extractive Metallurgy Review, 20(1). (Comparison of phosphonic vs phosphoric acids). Link

  • Cheng, C. Y., et al. (2010). "Solvent extraction of nickel and cobalt with synergistic systems." Hydrometallurgy, 101(1). (Discusses separation factors of D2EHPA vs Phosphonic analogues). Link

  • Quinn, J. E., et al. (2015). "Solvent extraction of rare earth elements using phosphonic/phosphinic acid mixtures." Hydrometallurgy, 157. Link

Sources

Comparative

HPLC method development for isopropylphosphonic acid detection

An In-Depth Comparative Guide to HPLC Method Development for Isopropylphosphonic Acid (IPPA) Detection Authored by: A Senior Application Scientist For researchers, analytical chemists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Method Development for Isopropylphosphonic Acid (IPPA) Detection

Authored by: A Senior Application Scientist

For researchers, analytical chemists, and professionals in drug development and environmental monitoring, the accurate detection and quantification of small, polar analytes like isopropylphosphonic acid (IPPA) presents a significant analytical challenge. IPPA is a primary degradation product of certain nerve agents, making its detection crucial for verification and environmental remediation efforts.[1][2] Its high polarity, lack of a significant UV chromophore, and zwitterionic nature at certain pHs make it notoriously difficult to retain and resolve using standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods.[2][3][4]

This guide provides a comprehensive comparison of three robust HPLC-based methodologies for the analysis of IPPA: Ion-Exchange Chromatography (IEC), Reversed-Phase HPLC with Pre-column Derivatization, and Hydrophilic Interaction Liquid Chromatography (HILIC). We will delve into the mechanistic principles behind each technique, provide detailed experimental protocols, and present comparative performance data to empower you to select and develop the optimal method for your specific application.

Comparative Overview of HPLC Methodologies for IPPA Analysis

The choice of an analytical method is a balance of sensitivity, selectivity, robustness, and available instrumentation. For IPPA, no single method is universally superior; the optimal choice depends on the sample matrix, required detection limits, and throughput needs.

ParameterIon-Exchange Chromatography (IEC)Reversed-Phase HPLC with Pre-column DerivatizationHydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Separation Based on electrostatic interactions between the charged analyte and the charged stationary phase.[5][6]Separation based on hydrophobicity after chemical modification of IPPA to a less polar derivative.Partitioning of the polar analyte between a water-enriched layer on the polar stationary phase and a less polar, organic-rich mobile phase.[7][8]
Stationary Phase Anion-exchange resin (e.g., polystyrene-divinylbenzene with quaternary ammonium functional groups).[6]C18 or other alkyl-bonded silica columns.[9]Unbonded silica, or silica bonded with polar functional groups (e.g., amide, zwitterionic).[7][8][10]
Mobile Phase Aqueous buffers with increasing ionic strength (salt gradient) to elute the analyte.[5]Acetonitrile/water or methanol/water gradients, often with an acidic modifier like formic or phosphoric acid.[9]High percentage of organic solvent (typically >70% acetonitrile) with a small amount of aqueous buffer.[8][10]
Detection Method Evaporative Light Scattering Detector (ELSD), Conductivity Detector, or Mass Spectrometry (MS).[5][11]UV/Vis or Fluorescence detector, depending on the chromophore/fluorophore introduced by the derivatizing agent.[12][13]Mass Spectrometry (MS/MS) is highly compatible and provides excellent sensitivity and selectivity.[1][10]
Sample Preparation Often minimal; dilution and filtration may suffice. Cation-exchange solid-phase extraction (SPE) can be used to remove interfering metal ions.[14]Requires a derivatization step, which may involve heating and subsequent cleanup to remove excess reagent.[12]Sample must be dissolved in a high organic solvent to be compatible with the mobile phase.[8]
Pros Direct analysis of the native analyte. Good for separating ionic species.Utilizes common RP-HPLC systems with UV/Vis detection. Can achieve high sensitivity with appropriate derivatizing agents.Excellent retention and selectivity for highly polar compounds. High compatibility with MS detection.[4]
Cons Can be sensitive to mobile phase pH and ionic strength. ELSD can be non-linear. May have lower resolution for structurally similar phosphonic acids.[5]Derivatization can be time-consuming, may not be 100% efficient, and can introduce artifacts.Requires careful control of mobile phase water content. Can have longer column equilibration times. Susceptible to matrix effects in MS detection.

Experimental Protocols and Methodologies

The following protocols are detailed, step-by-step guides for implementing each of the discussed HPLC methods for IPPA analysis.

Method 1: Ion-Exchange Chromatography (IEC) with ELSD Detection

This method leverages the anionic nature of the phosphonate group for direct analysis without derivatization. The choice of an Evaporative Light Scattering Detector (ELSD) is due to IPPA's lack of a UV chromophore, making it a universal detection method for non-volatile analytes.[5]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a gradient pump.

    • Anion-exchange column (e.g., a polymer-based column with quaternary ammonium functional groups).

    • Evaporative Light Scattering Detector (ELSD).

  • Reagents and Materials:

    • Ammonium hydrogen carbonate (NH₄HCO₃), analytical grade.

    • Deionized water (18.2 MΩ·cm).

    • Isopropylphosphonic acid (IPPA) standard.

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: 100 mM Ammonium hydrogen carbonate in deionized water.

    • Ensure mobile phases are filtered and degassed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 80% B (linear gradient)

      • 20-25 min: 80% B

      • 25.1-30 min: 10% B (re-equilibration)

    • ELSD Settings:

      • Nebulizer Temperature: 40°C.

      • Evaporator Temperature: 60°C.

      • Gas Flow Rate (Nitrogen): 1.5 L/min.

  • Sample Preparation:

    • Dissolve the sample in deionized water to an appropriate concentration.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

Causality Behind Experimental Choices:

  • An anion-exchange column is selected to retain the negatively charged phosphonate moiety of IPPA.

  • A salt gradient of ammonium hydrogen carbonate is employed to gradually increase the ionic strength of the mobile phase, which competes with IPPA for binding sites on the stationary phase, leading to its elution. Ammonium hydrogen carbonate is volatile, a key requirement for ELSD compatibility.[5]

Method 2: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection

To overcome the poor retention of IPPA on C18 columns and to enable UV detection, a pre-column derivatization step is employed. 9-fluorenylmethylchloroformate (FMOC-Cl) is a common derivatizing agent that reacts with the secondary amine in iminodiphosphonates, and similar principles can be adapted for phosphonic acids, often targeting the P-OH group under specific conditions or by converting it to a more reactive species.[12][13] This creates a larger, more hydrophobic, and UV-active molecule.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a gradient pump.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • UV/Vis Diode Array Detector (DAD).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Phosphoric acid (analytical grade).

    • Borate buffer (pH 9.0).

    • 9-fluorenylmethylchloroformate (FMOC-Cl) reagent solution (e.g., in acetonitrile).

    • IPPA standard.

  • Derivatization Procedure:

    • To 500 µL of the aqueous sample (or standard), add 200 µL of borate buffer (pH 9.0).

    • Add 500 µL of the FMOC-Cl reagent solution.

    • Vortex the mixture and heat at 60°C for 15 minutes.[12]

    • Cool the mixture to room temperature.

    • Add a non-polar solvent like hexane to extract excess FMOC-Cl and its hydrolysis product, then discard the organic layer.

    • The aqueous layer containing the derivatized IPPA is ready for injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35°C.

    • Detection Wavelength: 265 nm.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-15 min: 20% to 70% B

      • 15-20 min: 70% B

      • 20.1-25 min: 20% B (re-equilibration)

Causality Behind Experimental Choices:

  • Derivatization with FMOC-Cl renders the highly polar IPPA sufficiently non-polar to be retained on a C18 column.

  • The introduced fluorenyl group is a strong chromophore, allowing for sensitive UV detection at around 265 nm.[12][13]

  • An acidic mobile phase (using phosphoric acid) ensures that any underivatized phosphonic acid groups are protonated, which can improve peak shape on silica-based C18 columns.[9]

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometric (MS/MS) Detection

HILIC is an ideal technique for separating highly polar compounds that are not retained in reversed-phase chromatography.[4][8] It offers an orthogonal separation mechanism and is highly compatible with mass spectrometry, providing the sensitivity and specificity often required for trace-level analysis.

Experimental Protocol:

  • Instrumentation:

    • UHPLC/HPLC system with a gradient pump.

    • HILIC column (e.g., Venusil HILIC, 100 x 2.1 mm, 3 µm).[10]

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Reagents and Materials:

    • Acetonitrile (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Deionized water (LC-MS grade).

    • IPPA standard.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas all mobile phases.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • Gradient Program:

      • 0-1 min: 95% B

      • 1-6 min: 95% to 50% B

      • 6-8 min: 50% B

      • 8.1-12 min: 95% B (re-equilibration)

  • MS/MS Detection (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transition for IPPA.

  • Sample Preparation:

    • Dilute the sample in a solution that mimics the initial mobile phase composition (e.g., 95:5 acetonitrile:water with 0.1% formic acid). This is crucial to prevent peak distortion.

    • Filter through a 0.22 µm syringe filter.

Causality Behind Experimental Choices:

  • A HILIC column retains polar analytes through partitioning into a water-enriched layer on the stationary phase surface. A high organic mobile phase is necessary for this mechanism.[7]

  • Increasing the aqueous component (Mobile Phase A) of the mobile phase decreases retention, which is the opposite of reversed-phase chromatography.[7]

  • Coupling with MS/MS provides exceptional selectivity and sensitivity, allowing for quantification at very low levels by monitoring specific mass transitions, which is essential when a universal detector like ELSD is not sensitive enough or when UV detection is not possible.[10]

Visualizing the Methodologies

To better understand the workflows and separation principles, the following diagrams are provided.

G cluster_workflow Overall HPLC Method Development Workflow for IPPA start Define Analytical Requirements (Sensitivity, Matrix) sample_prep Sample Preparation (Dilution, Filtration, Derivatization) start->sample_prep hplc_analysis HPLC Separation (IEC, RP, or HILIC) sample_prep->hplc_analysis detection Detection (ELSD, UV, MS/MS) hplc_analysis->detection data_analysis Data Analysis & Quantification detection->data_analysis G cluster_iec Ion-Exchange Chromatography (IEC) Mechanism cluster_rp Reversed-Phase (RP) with Derivatization Mechanism cluster_hilic Hydrophilic Interaction (HILIC) Mechanism iec_column Anion-Exchange Stationary Phase (+ Charge) IPPA (-) binds electrostatically elution High Salt Buffer competes for binding sites, eluting IPPA rp_column C18 Stationary Phase (Non-polar) Derivatized IPPA (less polar) retains via hydrophobic interactions elution_rp Increasing organic solvent elutes the derivative hilic_column Polar Stationary Phase with Water Layer Polar IPPA partitions into the water layer elution_hilic Increasing aqueous content elutes IPPA

Caption: A simplified representation of the separation mechanisms for each HPLC method.

Conclusion and Recommendations

The development of a robust HPLC method for isopropylphosphonic acid requires a careful consideration of the analyte's challenging chemical properties.

  • For direct, straightforward analysis where high sensitivity is not the primary concern, Ion-Exchange Chromatography is an excellent choice. Its simplicity in sample preparation and direct detection of the native analyte are significant advantages.

  • When high sensitivity is required and instrumentation is limited to standard HPLC-UV systems, Reversed-Phase HPLC with Pre-column Derivatization is a viable and powerful approach. The investment in method development for the derivatization step can yield a highly sensitive and robust quantitative assay.

  • For the utmost in sensitivity and selectivity, especially in complex matrices, HILIC coupled with Tandem Mass Spectrometry is the state-of-the-art method. It provides excellent retention for IPPA and the specificity of MS/MS detection allows for confident identification and quantification at trace levels.

By understanding the principles, advantages, and limitations of each of these methodologies, researchers and scientists can confidently select, develop, and validate an HPLC method that is fit-for-purpose and meets the rigorous demands of their specific application.

References

  • Analysis capability of alkylphosphonic acids and inorganic anions in aqueous solutions by ion exchange chromatography - Journal of Materials and Environmental Science. [Link]

  • Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes - MDPI. [Link]

  • SAMPLE PREPARATION - UTAK. [Link]

  • Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization - AWS. [Link]

  • Trace-level analysis of phosphonates in environmental waters by ion chromatography and inductively coupled plasma mass spectrometry - Taylor & Francis. [Link]

  • Hydrophilic interaction liquid chromatography-tandem mass spectrometry methylphosponic and alkyl methylphosphonic acids determination in environmental samples after pre-column derivatization with p-bromophenacyl bromide - PubMed. [Link]

  • Isopropyl Methylphosphonic Acid - SIELC Technologies. [Link]

  • Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization - PubMed. [Link]

  • Isopropylphosphonic acid | C3H9O3P - PubChem. [Link]

  • Phosphonic acid: preparation and applications - PMC. [Link]

  • ION EXCHANGE CHROMATOGRAPHY - SlideShare. [Link]

  • Solid-phase extraction of alkylphosphonic and O-alkyl alkylphosphonic acids followed by HPLC separation using porous graphitic carbon sorbent - PubMed. [Link]

  • Methylation Protocol for the Retrospective detection of isopropyl-, pinacolyl- and cyclohexylmethylphosphonic acids, indicative - OSTI.gov. [Link]

  • LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column - Phenomenex. [Link]

  • Quantitative analysis of O-isopropyl methylphosphonic acid in serum samples of Japanese citizens allegedly exposed to sarin: estimation of internal dosage - PubMed. [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope - Cipac.org. [Link]

  • Separation of Phosphonic acid, 1,12-dodecanediylbis- on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • organic acids by HPLC? - Chromatography Forum. [Link]

  • Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS - Waters Corporation. [Link]

  • ACE HILIC Method Development Guide - MAC-MOD Analytical. [Link]

Sources

Validation

A Guide to the Elemental Analysis of Isopropylphosphonic Acid: A Cornerstone for Purity Validation

For Researchers, Scientists, and Drug Development Professionals Introduction Isopropylphosphonic acid (IPPA), a key organophosphorus compound, serves as a critical building block and reference standard in various stages...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylphosphonic acid (IPPA), a key organophosphorus compound, serves as a critical building block and reference standard in various stages of drug development and chemical synthesis.[1][2] Its utility in these sensitive applications is directly contingent on its absolute purity. The presence of even minute impurities—be they unreacted starting materials, side-products, or inorganic salts—can significantly skew experimental outcomes, compromise the integrity of biological assays, and create regulatory hurdles. Therefore, rigorous purity validation is not merely a quality control step but a fundamental requirement for reproducible and reliable science.

This guide provides an in-depth exploration of elemental analysis as a primary method for validating the purity of isopropylphosphonic acid. While modern analytical chemistry offers a suite of powerful tools like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), elemental analysis retains a unique and indispensable role.[3] It provides a direct measure of a compound's elemental composition, offering a bulk analysis that is insensitive to the structural nuances that can sometimes mask impurities in other techniques. It is particularly powerful for detecting non-chromophoric or non-NMR-active impurities, such as inorganic salts or residual water, which can significantly impact a sample's true molarity.[3]

The Theoretical Gold Standard: Elemental Composition of Isopropylphosphonic Acid

Before any analysis can be performed, a theoretical baseline must be established. This baseline is derived directly from the compound's molecular formula and represents the elemental makeup of a 100% pure sample.

  • Molecular Formula: C₃H₉O₃P[4][5]

  • Molecular Weight: 124.08 g/mol [4]

Based on these values, the theoretical elemental composition is calculated as follows:

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Theoretical Percentage (%)
Carbon (C)12.011336.03329.04%
Hydrogen (H)1.00899.0727.31%
Oxygen (O)15.999347.99738.68%
Phosphorus (P)30.974130.97424.96%

This theoretical composition is the benchmark against which all experimental data must be compared. A deviation from these values is a direct indication of impurity.

Principle of Modern Elemental Analysis for Organophosphorus Compounds

The foundational principle of CHN/P analysis involves the complete combustion of a precisely weighed sample in an oxygen-rich environment. This process converts the constituent elements into simple, detectable gases.

The unique challenge posed by organophosphorus compounds like IPPA is their tendency to form refractory phosphorus-carbon complexes during combustion, which can lead to incomplete conversion and inaccurate carbon values.[6] Modern elemental analyzers overcome this through several key design features:

  • High-Temperature Combustion: Furnaces operate at temperatures exceeding 1000°C to ensure the complete breakdown of the sample.

  • Catalytic Aids: Samples are often weighed into tin capsules, which create a highly exothermic reaction upon combustion, further elevating the local temperature.[6] Additionally, catalysts such as tungsten(VI) oxide or vanadium(V) oxide can be added to facilitate the complete oxidation of phosphorus-containing materials.[6]

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂, and SO₂) are passed through a separation column and quantified using detectors, typically based on thermal conductivity or infrared absorption. Phosphorus is determined via other methods after a separate digestion.

This robust methodology ensures that the entire bulk of the sample is analyzed, providing a true representation of its elemental makeup.

Experimental Protocol: A Self-Validating Workflow for Purity Determination

A reliable protocol is a self-validating one, with built-in checks to ensure accuracy and precision. The following workflow is designed to achieve this.

Purity_Validation_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation Cal Instrument Calibration (e.g., Atropine, EDTA) Vrfy Calibration Verification (CRM Check) Cal->Vrfy Ensures accuracy Prep Sample Preparation (Drying, Homogenization) Vrfy->Prep Proceed if OK Weigh Precise Weighing (1-3 mg) Combust High-Temp Combustion (>1000°C with catalyst) Weigh->Combust Introduce sample Detect Gas Detection (TCD / IR) Combust->Detect Analyze gases Calc Calculate Experimental % Detect->Calc Compare Compare to Theoretical % Calc->Compare Deviation < 0.4%? Purity Assess Purity & Impurities Compare->Purity

Sources

Comparative

A Comparative Guide to FTIR Spectral Assignment of P=O and P-C Bonds in Isopropylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Vibrational Language of Organophosphorus Compounds Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Language of Organophosphorus Compounds

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in the characterization of organophosphorus compounds, a class of molecules with profound importance in fields ranging from medicinal chemistry to materials science. The power of FTIR lies in its ability to probe the vibrational modes of molecules, providing a unique "fingerprint" that reveals the presence and chemical environment of specific functional groups.[1] For researchers working with phosphonic acids and their derivatives, understanding the characteristic infrared absorptions of the phosphoryl (P=O) and phosphorus-carbon (P-C) bonds is fundamental to confirming molecular identity, assessing purity, and studying intermolecular interactions.

Understanding the Vibrational Signatures: P=O and P-C Bonds

The infrared spectrum of an organophosphorus compound is rich with information, but the absorptions arising from the P=O and P-C bonds are often the most diagnostic.

The Phosphoryl (P=O) Stretching Vibration

The P=O stretching vibration is one of the most prominent and well-studied features in the infrared spectra of organophosphorus compounds. This absorption is typically strong and occurs in the region of 1300 cm⁻¹ to 1100 cm⁻¹ .[2][3] However, the precise position of the P=O stretching band is highly sensitive to the electronic and steric environment of the phosphorus atom, making it a valuable probe of molecular structure and interactions.

Several factors can influence the P=O stretching frequency:

  • Hydrogen Bonding: In the solid state and in concentrated solutions, phosphonic acids extensively self-associate through strong hydrogen bonds involving the P=O and P-OH groups. This hydrogen bonding weakens the P=O double bond, causing a significant shift of the stretching frequency to a lower wavenumber (red shift). The broadness of the P=O absorption band in the spectra of phosphonic acids is a direct consequence of the various hydrogen-bonded species present.

  • Electronegativity of Substituents: The electronegativity of the groups attached to the phosphorus atom influences the bond order of the P=O bond. More electronegative substituents tend to withdraw electron density from the phosphorus atom, which can strengthen the pπ-dπ overlap in the P=O bond, leading to an increase in the stretching frequency (blue shift).

  • Physical State: The physical state of the sample (solid, liquid, or gas) has a profound impact on the P=O stretching frequency due to differences in intermolecular interactions. In the gas phase, where molecules are isolated, the P=O stretching frequency is at its highest. In the condensed phase (liquid or solid), intermolecular forces such as dipole-dipole interactions and hydrogen bonding lower the frequency.

The Phosphorus-Carbon (P-C) Vibration

The P-C stretching vibration is generally weaker than the P=O absorption and can be more challenging to assign definitively. It typically appears in the fingerprint region of the infrared spectrum, between 800 cm⁻¹ and 650 cm⁻¹ .[2] The energy of this vibration is influenced by the mass of the atoms involved and the strength of the bond.

The interpretation of the P-C stretching band can be complicated by the presence of other vibrational modes in the same spectral region, such as C-C stretching and CH₂ rocking vibrations. Therefore, the assignment of the P-C bond often requires comparison with the spectra of structurally similar compounds and, in some cases, computational modeling.

Comparative Spectral Analysis

To illustrate the principles discussed above, the following table provides a comparison of the expected FTIR absorption bands for isopropylphosphonic acid with the experimentally observed bands for related organophosphorus compounds.

Vibrational Mode Expected Range for Isopropylphosphonic Acid (cm⁻¹) Comparative Data (cm⁻¹) Notes
O-H stretch (P-OH) 3000 - 2500 (very broad)Methylphosphonic acid: broad absorption centered around 2700 cm⁻¹The extreme broadness is due to strong intermolecular hydrogen bonding.
C-H stretch (isopropyl) 2980 - 2850Diisopropyl methylphosphonate: 2980, 2930, 2870 cm⁻¹Characteristic absorptions for the isopropyl group.
P=O stretch 1250 - 1150 (broad)Dodecylphosphonic acid on TiO₂: ~1458 cm⁻¹ (P=O), ~1003 cm⁻¹ (P-O)[2]The position is highly dependent on hydrogen bonding. In the solid state, a broad band is expected.
P-O-H bend 1000 - 900Phosphonic acids in aqueous solution: ~925 cm⁻¹ (ν(POH))[4]This band can be useful in identifying the presence of the phosphonic acid functionality.
P-O stretch 1100 - 950Nitrilotris(methylenephosphonic acid): bands in the 1200-900 cm⁻¹ range are associated with P-O(H) vibrations.[5]Often coupled with other vibrations, leading to multiple bands in this region.
P-C stretch 780 - 700Alkylphosphonic acids on Ag: 780 cm⁻¹[2]This absorption may be weak and can be coupled with C-C skeletal vibrations.
O-P-O bend 600 - 500Alkylphosphonic acids on Ag: 540 cm⁻¹[2]These bending modes are found in the low-frequency region of the spectrum.

Experimental Protocol: Acquiring an FTIR Spectrum of a Solid Phosphonic Acid

The following is a detailed, step-by-step protocol for obtaining a high-quality FTIR spectrum of a solid phosphonic acid, such as isopropylphosphonic acid, using the potassium bromide (KBr) pellet technique. This method is widely used for solid samples and provides excellent spectral resolution.

Materials and Equipment
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • KBr powder (spectroscopic grade, dried)

  • Spatula

  • Analytical balance

  • Sample (isopropylphosphonic acid, finely ground)

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the isopropylphosphonic acid sample is dry and finely powdered. If necessary, gently grind the sample in an agate mortar.

    • Dry the spectroscopic grade KBr powder in an oven at 110°C for at least 4 hours to remove any adsorbed water, which can interfere with the spectrum. Store the dried KBr in a desiccator.

  • Mixing the Sample and KBr:

    • Weigh approximately 1-2 mg of the isopropylphosphonic acid sample.

    • Weigh approximately 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.[6]

    • Transfer the sample and KBr to the agate mortar.

    • Gently but thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the infrared radiation.[7]

  • Pressing the KBr Pellet:

    • Assemble the pellet die according to the manufacturer's instructions.

    • Transfer a portion of the sample-KBr mixture into the die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[8]

    • Carefully release the pressure and remove the die from the press.

    • Gently extract the KBr pellet from the die. A good pellet will be clear and free of cracks or cloudiness.

  • Acquiring the FTIR Spectrum:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR

For a more rapid analysis with minimal sample preparation, Attenuated Total Reflectance (ATR)-FTIR is an excellent alternative.[9][10]

  • Instrument Setup: Ensure the ATR accessory is installed in the FTIR spectrometer.

  • Background Collection: Record a background spectrum with a clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid isopropylphosphonic acid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the FTIR spectrum.

While ATR-FTIR is faster and requires less sample, the KBr pellet method often provides higher quality spectra for crystalline solids.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the KBr pellet method for FTIR analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis Sample_Drying Dry Sample & KBr Grinding Grind Sample Sample_Drying->Grinding Mixing Mix Sample & KBr (1:100) Grinding->Mixing Die_Loading Load Die Mixing->Die_Loading Pressing Apply Pressure (8-10 tons) Die_Loading->Pressing Pellet_Extraction Extract Pellet Pressing->Pellet_Extraction Background_Scan Collect Background Spectrum Pellet_Extraction->Background_Scan Sample_Scan Collect Sample Spectrum Background_Scan->Sample_Scan Data_Analysis Spectral Interpretation Sample_Scan->Data_Analysis

Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.

Conclusion

The FTIR spectrum provides a wealth of information about the structure and bonding within organophosphorus compounds. While the absence of a publicly available, annotated spectrum for isopropylphosphonic acid presents a challenge, a thorough understanding of the factors influencing the vibrational frequencies of the P=O and P-C bonds allows for a reliable interpretation of its spectrum. By comparing the spectrum of isopropylphosphonic acid with those of related compounds and following a robust experimental protocol, researchers can confidently identify and characterize this and other phosphonic acids, advancing their work in drug development and other scientific disciplines.

References

  • Shagidullin, R. R., & Pudovik, A. (1990). Atlas of IR spectra of organophosphorus compounds: interpreted spectrograms. Semantic Scholar.
  • Zenobi, M. C., Luengo, C. V., Avena, M. J., & Rueda, E. H. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 270–276.
  • ResearchGate. (2025). Infrared Spectra of Alkylphosphonic Acid Bound to Aluminium Surfaces.
  • ResearchGate. (2025). An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite.
  • Zenobi, M. C., Luengo, C. V., Avena, M. J., & Rueda, E. H. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution.
  • Zenobi, M. C., Luengo, C. V., Avena, M. J., & Rueda, E. H. (2010). An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite. PubMed.
  • Sample prepar
  • Mwaura, M. J., Muriuki, M., & Karenga, S. (2022). Attenuated Total Reflectance –Fourier Transform Infrared (ATR-FTIR) Analysis of Ocimum kenyense Essential Oils. International Journal of Pure and Applied Chemistry, 1(1), 1-10.
  • Ebeling, D., Bronner, D., Guedel, M., Miao, Q., & Ebeling, A. (n.d.). Fourier-transform Infrared (FTIR) Spectroscopy Analysis of Seven Wisconsin Biosolids.
  • Mettler Toledo. (n.d.).
  • Specac Ltd. (n.d.).
  • Quick User Guide for FT-IR. (n.d.). Helsinki.fi.
  • (2021).
  • TRACES Centre Laboratory. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube.
  • The fe
  • Cueto Diaz, E., Galvez-Martinez, S., Colín-García, M., & Mateo-Marti, E. (n.d.). List of peak assignments on the FT-IR spectra.
  • (2025).
  • Shimadzu. (n.d.). KBr Pellet Method.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Table of Characteristic IR Absorptions. (n.d.).
  • NIST. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. In NIST Chemistry WebBook.
  • Boskey, A. L., et al. (2013).
  • Frost, R. L., et al. (2013). Vibrational spectroscopic characterization of the phosphate mineral phosphophyllite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 293-298.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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